ALX 40-4C
Description
Structure
2D Structure
Properties
CAS No. |
153127-49-2 |
|---|---|
Molecular Formula |
C56H113N37O10 |
Molecular Weight |
1464.7 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C56H113N37O10/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m1/s1 |
InChI Key |
LGLVVVCSQBZONM-HCCLCSBVSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Other CAS No. |
153127-49-2 |
sequence |
RRRRRRRRR |
Synonyms |
ALX40 4C ALX40-4C N-alpha-acetyl-nona-D-arginine amide acetate N-alpha-acetylnona-D-arginine amide acetate |
Origin of Product |
United States |
Foundational & Exploratory
ALX 40-4C mechanism of action on CXCR4
An In-depth Technical Guide on the Mechanism of Action of ALX40-4C on CXCR4
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1] It is a 352-amino acid seven-transmembrane protein primarily expressed on various immune cells, including lymphocytes, monocytes, and neutrophils, as well as hematopoietic stem cells and progenitor cells.[2] The exclusive endogenous ligand for CXCR4 is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[1][3] The CXCL12/CXCR4 axis is fundamental to immune cell trafficking, hematopoiesis, and organogenesis.[1]
Dysregulation of the CXCL12/CXCR4 signaling pathway is implicated in numerous diseases. Notably, CXCR4 functions as a major co-receptor for T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host T-cells.[1][2] Furthermore, this axis is heavily involved in cancer progression; its activation promotes tumor cell survival, proliferation, invasion, and metastasis to organs with high CXCL12 expression, such as the lungs, liver, and bone marrow.[1][3] Given its critical role in these pathologies, CXCR4 has emerged as a significant therapeutic target.[4][5]
ALX40-4C is a small peptide antagonist of the CXCR4 receptor.[6][7] Chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, it was one of the first CXCR4 inhibitors to be tested in human clinical trials for its therapeutic potential against HIV-1.[6][8] This document provides a comprehensive technical overview of the mechanism of action of ALX40-4C on CXCR4, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
ALX40-4C functions as a competitive antagonist of the CXCR4 receptor. Its primary mechanism involves direct binding to the receptor, thereby sterically hindering the interaction of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein gp120.
2.1 Molecular Interaction with CXCR4
ALX40-4C specifically interacts with the second extracellular loop (ECL2) of the CXCR4 receptor.[6][8][9] This interaction is crucial as the ECL2, along with the N-terminus and other extracellular loops, forms the binding pocket for both CXCL12 and the V3 loop of HIV-1 gp120.[10] By occupying this critical site, ALX40-4C effectively blocks the conformational changes in CXCR4 that are necessary for downstream signaling and viral fusion.
2.2 Inhibition of Downstream Signaling
Upon binding of CXCL12, CXCR4 activates multiple intracellular signaling cascades. These are primarily G-protein-dependent pathways that lead to downstream effects, including activation of the PI3K/AKT pathway for cell survival and the JAK/STAT pathway.[3][11][12] ALX40-4C, by preventing CXCL12 from binding to CXCR4, inhibits the initiation of these signaling events. A key measurable effect of this inhibition is the blockade of CXCL12-induced calcium mobilization in peripheral blood lymphocytes (PBLs).[8]
While primarily an antagonist, some evidence suggests that ALX40-4C may act as a weak partial agonist under certain experimental conditions, potentially inducing a low level of G protein activation, especially in constitutively active CXCR4 mutants.[13]
2.3 Off-Target Activity
In addition to its action on CXCR4, ALX40-4C has been identified as an antagonist of the APJ receptor, a distinct GPCR, with an IC50 of 2.9 μM.[14][15] This off-target activity should be considered when interpreting experimental results.
Quantitative Data Summary
The biological activity of ALX40-4C has been quantified in various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.
Table 1: Receptor Binding and Functional Inhibition
| Parameter | Description | Value | Cell/Assay Type | Reference(s) |
| Ki | Inhibition constant for SDF-1 binding to CXCR4 | 1 µM | Transfected 293T cells | [14][15] |
| IC50 | Inhibition of SDF-1-mediated calcium mobilization | ~20 nM | Human PBLs | [8] |
| IC50 | Antagonism of the APJ receptor | 2.9 µM | Transfected cells | [14][15] |
Table 2: Anti-HIV-1 Activity
| Parameter | Description | Value (µg/mL) | HIV-1 Strain / Env | Reference(s) |
| EC50 | 50% effective concentration | 0.34 ± 0.04 | HIV-1 NL4-3 | [14] |
| EC50 | 50% effective concentration | 0.37 ± 0.01 | NC10 | [14] |
| EC50 | 50% effective concentration | 0.18 ± 0.11 | HIV-1 HXB2 | [14] |
| EC50 | 50% effective concentration | 0.06 ± 0.02 | HC43 | [14] |
| CC50 | 50% cytotoxic concentration | 21 | N/A | [14] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the CXCR4 signaling pathway and the inhibitory action of ALX40-4C.
Key Experimental Protocols
This section provides detailed methodologies for essential assays used to characterize the activity of ALX40-4C.
5.1 CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a compound to compete with a known fluorescently labeled ligand for binding to CXCR4 on living cells.[16][17]
-
Objective: To determine the IC50 value of ALX40-4C for CXCR4 binding.
-
Materials:
-
Workflow Diagram:
Caption: Flow Cytometry-Based Binding Assay Workflow. -
Protocol:
-
Culture Jurkat cells to a density of approximately 0.5 x 10⁶ cells/mL.[16]
-
Prepare serial dilutions of ALX40-4C in assay buffer. Add 50 µL of each dilution to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no fluorescent ligand) controls.[16]
-
Add 50 µL of the Jurkat cell suspension to each well.[18]
-
Incubate the plate for 15 minutes at room temperature in the dark.[18]
-
Add 50 µL of fluorescently labeled CXCL12 solution (prepared at 4x the final concentration) to each well.[16]
-
Incubate for an additional 30 minutes at room temperature in the dark.[16]
-
Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).[18]
-
Remove the supernatant and wash the cells with fresh assay buffer. Repeat the centrifugation and supernatant removal.[18]
-
Resuspend the cell pellet in buffer or a fixative solution like 1% paraformaldehyde.[18]
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) for the cell population in each well.
-
Plot the MFI against the logarithm of the ALX40-4C concentration and fit a dose-response curve to calculate the IC50 value.
-
5.2 Calcium Mobilization Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium flux, a hallmark of CXCR4 activation.[8][19]
-
Objective: To determine the potency of ALX40-4C in blocking CXCR4 signal transduction.
-
Materials:
-
Human PBLs or a CXCR4-expressing cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Recombinant human CXCL12.
-
ALX40-4C.
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for kinetic reads.
-
-
Protocol:
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
Resuspend the cells in a suitable buffer and plate them.
-
Pre-treat the cells by adding ALX40-4C at various concentrations and incubate for a defined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject CXCL12 at a predetermined concentration (e.g., its EC50, which for SDF-1 in PBLs is ~0.60 nM) to stimulate the cells.[8]
-
Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).
-
The peak fluorescence intensity corresponds to the magnitude of the calcium flux.
-
Calculate the percentage inhibition of the CXCL12-induced response at each ALX40-4C concentration and determine the IC50.
-
5.3 Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of ALX40-4C to inhibit the directional migration of cells toward a CXCL12 gradient.[5][19]
-
Objective: To quantify the inhibitory effect of ALX40-4C on CXCR4-mediated cell migration.
-
Materials:
-
CXCR4-expressing cells (e.g., SupT1 cells, primary T-cells).[19]
-
Transwell inserts (typically with 5 µm pores for lymphocytes).[5]
-
24- or 96-well companion plates.
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
Recombinant human CXCL12.
-
ALX40-4C.
-
Cell viability/counting reagent (e.g., Calcein AM, Hoechst stain).[5]
-
-
Workflow Diagram:
Caption: Chemotaxis (Transwell Migration) Assay Workflow. -
Protocol:
-
Place chemotaxis buffer containing CXCL12 (at a concentration near its EC50 for migration) into the lower wells of the companion plate. Include negative control wells with buffer only.[19]
-
Harvest CXCR4-expressing cells, wash, and resuspend them in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of ALX40-4C for 15-30 minutes at room temperature.
-
Place the Transwell inserts into the wells of the companion plate.
-
Add the cell suspension (containing ALX40-4C) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (typically 2-4 hours).
-
After incubation, remove the inserts. The number of cells that have migrated through the porous membrane into the lower chamber is then quantified.
-
Quantification can be done by lysing the cells in the lower chamber and using a fluorescent DNA-binding dye, or by pre-labeling cells and reading fluorescence, or by direct cell counting via image cytometry.[5]
-
Calculate the percent inhibition of migration for each ALX40-4C concentration relative to the CXCL12-only positive control and determine the IC50.
-
Conclusion
ALX40-4C is a potent peptide-based competitive antagonist of the CXCR4 receptor. Its mechanism of action is centered on its ability to bind to the second extracellular loop of CXCR4, thereby preventing the binding of the natural ligand CXCL12 and blocking the entry of X4-tropic HIV-1 strains.[6][8][9] This antagonism effectively abrogates downstream signaling pathways responsible for cell migration, proliferation, and survival. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ALX40-4C and other CXCR4-targeting agents in fields such as oncology and virology.
References
- 1. conigen.com [conigen.com]
- 2. news-medical.net [news-medical.net]
- 3. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALX 40-4C | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CXCR4 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. taiclone.com [taiclone.com]
- 16. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 19. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
ALX 40-4C: A Dual Antagonist of CXCR4 and APJ Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ALX 40-4C, a small peptide inhibitor, and its role as a dual antagonist for the C-X-C chemokine receptor type 4 (CXCR4) and the Apelin Receptor (APJ). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.
Core Antagonistic Properties of this compound
This compound has been identified as a competitive antagonist for both the CXCR4 and APJ receptors. Its inhibitory activity has been quantified through various in vitro assays, providing valuable data for its characterization.
Quantitative Data Summary
The following tables summarize the key inhibitory and functional concentrations of this compound against its target receptors.
| Target Receptor | Ligand | Assay Type | Parameter | Value | Cell Line/System | Reference |
| CXCR4 | SDF-1 (CXCL12) | Competitive Binding | Kᵢ | 1 µM | Not Specified | [1][2] |
| CXCR4 | SDF-1 (CXCL12) | Calcium Mobilization | IC₅₀ | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | [3] |
| APJ | Apelin-13 | Competitive Binding | IC₅₀ | 2.9 µM | HEK293 cells expressing APJ | [1] |
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the natural ligands of CXCR4 (SDF-1/CXCL12) and APJ (Apelin). Understanding these pathways is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.
CXCR4 Signaling Pathway
SDF-1 binding to CXCR4 activates multiple intracellular signaling pathways, primarily through Gαi-protein coupling, leading to cell migration, proliferation, and survival. This compound competitively inhibits this binding, thereby blocking these downstream effects.
References
An In-depth Analysis of the Binding Affinity of ALX40-4C to the CXCR4 Receptor
This technical guide provides a comprehensive overview of the binding affinity of ALX40-4C, a small peptide inhibitor, to its primary target, the C-X-C chemokine receptor type 4 (CXCR4). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to ALX40-4C and CXCR4
The CXCR4 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including leukocyte trafficking, hematopoiesis, and embryonic development.[1] Its natural ligand is the chemokine Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12). The SDF-1/CXCR4 signaling axis is also implicated in pathological conditions, notably in HIV-1 entry into T-cells and in the metastasis of numerous cancers.[2][3]
ALX40-4C is a small peptide antagonist of the CXCR4 receptor.[4][5] It functions by competitively inhibiting the binding of SDF-1 to CXCR4, thereby blocking its downstream signaling pathways.[6][7] ALX40-4C has been shown to interact with the second extracellular loop of the CXCR4 receptor.[4][6] This guide delves into the specific quantitative measures of this interaction and the experimental protocols used for their determination.
Quantitative Binding Affinity Data
The binding affinity and functional inhibition of ALX40-4C have been quantified using various assays. The key parameters, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), are summarized below.
| Parameter | Value | Assay Type | Target Receptor | Notes | Source |
| Kᵢ | 1 µM | SDF-1 Competition Binding | CXCR4 | Measures the affinity of ALX40-4C in displacing the natural ligand SDF-1. | [5][6][8] |
| IC₅₀ | ~20 nM | SDF-1 Mediated Calcium Mobilization | CXCR4 | Measures the functional inhibition of SDF-1-induced signaling in peripheral blood lymphocytes (PBLs). | [7][9] |
| IC₅₀ | 2.9 µM | Ligand Binding Assay | APJ Receptor | ALX40-4C also acts as an antagonist on the APJ receptor, a secondary target. | [6][8] |
CXCR4 Signaling and Inhibition by ALX40-4C
The binding of the chemokine SDF-1 to its receptor CXCR4 initiates a cascade of intracellular signaling events, primarily through the activation of G proteins, leading to cellular responses such as calcium mobilization and chemotaxis. ALX40-4C acts as a competitive antagonist, physically blocking the binding site for SDF-1 and thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding and functional inhibition characteristics of ALX40-4C.
Radioligand Competition Binding Assay
This assay quantitatively determines the affinity of a compound (ALX40-4C) by measuring its ability to compete with a radiolabeled ligand (radiolabeled SDF-1) for binding to the target receptor (CXCR4).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are transfected with plasmids engineered to express the human CXCR4 receptor on the cell surface.[7]
-
Incubation: The CXCR4-expressing cells are incubated in a binding buffer containing a fixed concentration of radiolabeled SDF-1 and varying concentrations of the competitor, ALX40-4C.
-
Separation: The incubation is terminated by separating the cells from the binding buffer via centrifugation. This step isolates the cells with the bound ligands from the unbound ligands in the supernatant.[6]
-
Washing: The cell pellet is washed with cold binding buffer to remove any remaining non-specifically bound radioligand.[6]
-
Quantification: The amount of bound radioligand is determined by measuring the gamma emissions from the cell pellet using a gamma counter.[6]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding. Specifically, it assesses how ALX40-4C inhibits the rise in intracellular calcium that normally occurs when SDF-1 binds to CXCR4.
Methodology:
-
Cell Preparation: Peripheral blood lymphocytes (PBLs), which endogenously express CXCR4, are isolated and prepared for the assay.[7][9]
-
EC₅₀ Determination of Agonist: First, the 50% effective concentration (EC₅₀) of SDF-1 is determined. This is the concentration of SDF-1 that elicits a half-maximal calcium response in the PBLs.[9]
-
Inhibition Assay: The PBLs are then incubated with the predetermined EC₅₀ concentration of SDF-1 in the presence of varying concentrations of ALX40-4C.[7][9]
-
Signal Measurement: The intracellular calcium mobilization (calcium flux) is measured using a calcium-sensitive fluorescent dye and a fluorometric imaging plate reader or flow cytometer.
-
Data Analysis: The results are plotted to show the inhibition of the SDF-1-induced calcium signal by ALX40-4C. The concentration of ALX40-4C that causes a 50% reduction in the calcium signal is determined as the IC₅₀ value.[9]
Flow Cytometry-Based Competition Assay
A more contemporary, non-radioactive alternative for assessing binding competition involves the use of a fluorescently labeled ligand and flow cytometry.
Methodology:
-
Cell Preparation: Jurkat cells, which endogenously express CXCR4, are used as the source of the receptor.[10]
-
Competition Reaction: A fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12AF647) is incubated with the Jurkat cells in the presence of unlabeled competitor compounds, such as ALX40-4C, at various concentrations.[10][11]
-
Washing and Fixation: Cells are washed to remove unbound ligands and then fixed with paraformaldehyde to stabilize the cell-ligand interaction.[10]
-
Flow Cytometry Analysis: The fluorescence of individual cells is quantified using a flow cytometer. The specific fluorescent signal from the labeled ligand bound to the cells is measured.[10]
-
Data Analysis: A decrease in the mean fluorescence intensity indicates that the unlabeled compound has displaced the fluorescently labeled CXCL12 from the CXCR4 receptor. This allows for the identification and quantification of compounds that interfere with ligand binding.[11]
References
- 1. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of CXCR4 Sulfotyrosine Recognition by the Chemokine SDF-1/CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALX 40-4C | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. taiclone.com [taiclone.com]
- 9. researchgate.net [researchgate.net]
- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX 40-4C: A Technical Guide to its Structure, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C is a potent, small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a key coreceptor for X4 strains of the human immunodeficiency virus (HIV-1). It also demonstrates antagonistic activity at the apelin receptor (APJ). This technical guide provides a comprehensive overview of the structure, peptide sequence, and biological activity of this compound. Detailed experimental protocols for its characterization, including synthesis and binding assays, are presented. Furthermore, the signaling pathways modulated by this compound are elucidated through detailed diagrams, offering a valuable resource for researchers in the fields of virology, pharmacology, and drug development.
Core Structure and Peptide Sequence
This compound is a synthetic oligopeptide characterized by its highly cationic nature. Its structure is defined as N-alpha-acetyl-nona-D-arginine amide. The peptide consists of nine D-isomers of arginine, with an acetyl group at the N-terminus and an amide group at the C-terminus. This modification enhances its stability and resistance to proteolytic degradation.
Peptide Sequence: Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on CXCR4 and antagonistic properties at the APJ receptor.
| Target | Assay Type | Parameter | Value | Reference |
| CXCR4 | SDF-1 Binding Inhibition | Ki | 1 µM | [1][2][3] |
| HIV-1 NL4-3 (NC10) Inhibition | EC50 | 0.34 ± 0.04 µg/mL | [1] | |
| HIV-1 HXB2 (HC43) Inhibition | EC50 | 0.18 ± 0.11 µg/mL | [1] | |
| Cytotoxicity | CC50 | 21 µg/mL | [1] | |
| APJ Receptor | Apelin Binding Inhibition | IC50 | 2.9 µM | [1][2][3][4] |
| HIV-1 gp120/APJ-mediated Fusion (IIIB isolate) | IC50 | 3.41 µM | [1] | |
| HIV-1 gp120/APJ-mediated Fusion (89.6 isolate) | IC50 | 3.1 µM | [1] |
Experimental Protocols
Synthesis of this compound (N-alpha-acetyl-nona-D-arginine amide)
A plausible method for the synthesis of this compound is through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis of this compound
Caption: Solid-phase synthesis workflow for this compound.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
First Amino Acid Coupling: Couple the first Fmoc-D-Arg(Pbf)-OH to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the arginine side chain.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled arginine using a solution of piperidine in DMF.
-
Peptide Chain Elongation: Repeat the coupling and deprotection steps for the remaining eight D-arginine residues.
-
N-terminal Acetylation: After the final deprotection step, acetylate the N-terminus of the nona-arginine peptide using acetic anhydride and a base.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the Pbf protecting groups from the arginine side chains.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
CXCR4 Competitive Binding Assay
This protocol describes a flow cytometry-based assay to determine the ability of this compound to compete with the natural ligand, CXCL12, for binding to CXCR4 expressed on living cells.
Workflow for CXCR4 Competitive Binding Assay
Caption: Flow cytometry-based CXCR4 competitive binding assay.
Methodology:
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4, such as the human T-cell line Jurkat. Culture the cells to the appropriate density and wash them with an assay buffer (e.g., HBSS with HEPES and BSA).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a negative control (buffer only) and a positive control (unlabeled CXCL12).
-
Incubation with Compound: Add the diluted this compound or controls to the cells in a 96-well plate and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Addition of Labeled Ligand: Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 (e.g., Alexa Fluor 647-conjugated CXCL12) to all wells.
-
Competitive Binding: Incubate the plate for a sufficient time (e.g., 30-60 minutes) at room temperature, protected from light, to allow for competitive binding to occur.
-
Washing: Wash the cells to remove unbound labeled ligand. This can be done by centrifugation and resuspension in fresh assay buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-associated labeled CXCL12.
-
Data Analysis: The reduction in fluorescence intensity in the presence of this compound is indicative of its binding to CXCR4. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways
This compound exerts its biological effects by modulating the signaling pathways downstream of CXCR4 and the APJ receptor.
Inhibition of CXCR4 Signaling
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12 (SDF-1), activates multiple downstream signaling cascades involved in cell migration, proliferation, and survival. This compound acts as a competitive antagonist, blocking the binding of CXCL12 and thereby inhibiting these downstream effects.
CXCR4 Signaling Pathway and Inhibition by this compound
Caption: this compound antagonizes apelin-induced APJ receptor signaling.
Clinical Development and Applications
This compound was one of the first CXCR4 inhibitors to be evaluated in human clinical trials for the treatment of HIV-1 infection. P[5]hase I/II trials demonstrated that the drug was well-tolerated in asymptomatic HIV-infected patients. H[5]owever, significant and consistent reductions in viral load were not observed, which was partly attributed to the fact that only a subset of the enrolled patients harbored HIV-1 strains that exclusively use the CXCR4 coreceptor.
[5]Despite its limited success as an anti-HIV therapeutic, the study of this compound has been instrumental in validating CXCR4 as a viable drug target. Its well-characterized structure and mechanism of action make it a valuable tool compound for research into CXCR4 and APJ receptor biology and for the development of new therapeutics targeting these receptors for various diseases, including cancer and inflammatory conditions.
Conclusion
This compound is a well-defined peptide antagonist of the CXCR4 and APJ receptors. This guide provides core technical information on its structure, activity, and methods of study. The detailed protocols and signaling pathway diagrams serve as a practical resource for scientists and researchers, facilitating further investigation into the therapeutic potential of targeting these important GPCRs.
References
- 1. pnas.org [pnas.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
ALX 40-4C: A Technical Guide to a Pioneering CXCR4 Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C, a synthetic nonapeptide composed of D-arginine residues, emerged as a first-in-class antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Initially investigated for its potential as an anti-HIV-1 agent, this compound's development provided critical insights into the role of chemokine receptors as viral co-receptors and paved the way for a new class of therapeutic agents. This document provides a comprehensive technical overview of this compound, detailing its discovery and history, mechanism of action, and key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are presented to offer a complete resource for the scientific community.
Introduction and Historical Context
This compound, with the chemical structure Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2, is a small peptide inhibitor of the CXCR4 receptor.[1] Its development predates the definitive identification of chemokine receptors as essential co-receptors for HIV-1 entry into host cells. The investigation into this compound was a seminal step in validating the concept of targeting host factors, specifically co-receptors, as a viable anti-retroviral strategy.
The history of this compound is notable as it was the first CXCR4 inhibitor to be evaluated in human clinical trials for the treatment of HIV-1 infection.[2][3] These early Phase I/II trials were conducted before the widespread availability of viral tropism assays, which later became crucial for patient selection in co-receptor antagonist therapies.[2] Although this compound did not proceed to late-stage clinical development for HIV-1, the knowledge gained from its study was invaluable for the subsequent development of other CXCR4 antagonists, such as Plerixafor (AMD3100).
Mechanism of Action
This compound exerts its biological effects primarily through the competitive antagonism of the CXCR4 receptor.
Inhibition of HIV-1 Entry
For T-cell tropic (X4) strains of HIV-1, the viral envelope glycoprotein gp120 must bind to both the primary CD4 receptor and the CXCR4 co-receptor on the surface of a target T-cell to initiate membrane fusion and viral entry. This compound directly binds to the CXCR4 receptor, specifically interacting with the second extracellular loop, thereby sterically hindering the binding of the gp120 V3 loop.[2][3] This blockade prevents the conformational changes in the viral envelope necessary for fusion and effectively inhibits the entry of X4-tropic HIV-1 strains into host cells.
Antagonism of the CXCL12/CXCR4 Axis
The natural ligand for CXCR4 is the chemokine stromal cell-derived factor-1 (SDF-1), now known as CXCL12. The CXCL12/CXCR4 signaling axis is crucial for a multitude of physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development. By binding to CXCR4, this compound competitively inhibits the binding of CXCL12, thereby blocking its downstream signaling pathways.
Preclinical and Clinical Data
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Assay | Reference |
| Ki | 1 µM | Inhibition of SDF-1 binding to CXCR4 | [1] |
| IC50 | 2.9 µM | APJ Receptor Binding | [1] |
| IC50 | ~20 nM | Inhibition of SDF-1-mediated calcium mobilization in PBLs | [2] |
| EC50 (HIV-1 NL4-3) | 0.34 ± 0.04 µg/mL | Anti-HIV-1 Activity | [1] |
| EC50 (HIV-1 HXB2) | 0.18 ± 0.11 µg/mL | Anti-HIV-1 Activity | [1] |
| CC50 | 21 µg/mL | Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
Table 2: Phase I/II Clinical Trial Overview (Doranz et al., 2001)
| Parameter | Details | Reference |
| Study Population | 40 asymptomatic HIV-infected patients | [2] |
| Study Design | Phase I/II, dose-escalation | [2] |
| Key Finding | This compound was well-tolerated in 39 of 40 patients. | [2] |
| Pharmacokinetics | Patients in the highest dose groups maintained plasma concentrations above the in vitro effective concentration for the majority of the one-month treatment period. | [2] |
| Efficacy | No significant or consistent reductions in viral load were observed. | [2] |
| Viral Tropism | Only 12 of the enrolled patients were found to harbor CXCR4-using (X4) viral strains. | [2] |
Experimental Protocols
SDF-1/CXCR4 Binding Assay
This protocol is based on the methodology described for determining the inhibition of radiolabeled ligand binding to its receptor.
-
Cell Preparation: 293T cells are transiently transfected with a plasmid expressing the human CXCR4 receptor.
-
Ligand Binding: Transfected cells are incubated with a fixed concentration of radiolabeled SDF-1 (e.g., ¹²⁵I-SDF-1) in a suitable binding buffer.
-
Competition: The binding reaction is performed in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by centrifugation or filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to chemokine stimulation.
-
Cell Preparation: Peripheral blood lymphocytes (PBLs) are isolated from whole blood.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Stimulation: The dye-loaded cells are stimulated with a fixed concentration of SDF-1 in the presence of varying concentrations of this compound.
-
Detection: Changes in intracellular calcium concentration are monitored over time by measuring the fluorescence of the calcium-bound dye using a fluorometer or a flow cytometer.
-
Data Analysis: The concentration of this compound that inhibits 50% of the SDF-1-induced calcium mobilization (IC50) is determined.[2]
Anti-HIV-1 Activity Assay
This protocol describes a general method for assessing the antiviral efficacy of a compound.
-
Cell Culture: A susceptible T-cell line (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Infection: The cells are infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3 or HXB2).
-
Treatment: The infected cells are cultured in the presence of serial dilutions of this compound.
-
Incubation: The cultures are incubated for a period sufficient to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The effective concentration of this compound that inhibits 50% of viral replication (EC50) is calculated.
Signaling Pathways and Visualizations
CXCL12/CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. This compound acts as an antagonist, blocking the initiation of these pathways.
Caption: CXCL12/CXCR4 signaling and its inhibition by this compound.
Experimental Workflow for Anti-HIV-1 Activity Assay
The following diagram illustrates the workflow for determining the efficacy of this compound against HIV-1 in vitro.
Caption: Workflow for in vitro anti-HIV-1 activity assessment.
Conclusion
This compound holds a significant place in the history of antiviral drug development. As the first CXCR4 antagonist to be tested in humans for HIV-1, it provided invaluable proof-of-concept for co-receptor inhibition. While its clinical development for HIV-1 was not pursued, the research surrounding this compound laid a critical foundation for the development of subsequent chemokine receptor antagonists for a variety of therapeutic indications. The data and methodologies detailed in this guide serve as a comprehensive resource for understanding this pioneering molecule and its impact on the field.
References
The Physiological Effects of CXCR4 Inhibition by ALX40-4C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), orchestrates cell trafficking, hematopoiesis, and immune responses. The CXCL12/CXCR4 axis is also implicated in the pathogenesis of various diseases, including HIV-1 entry into host cells, cancer metastasis, and inflammatory disorders. Consequently, the development of CXCR4 antagonists has been a significant focus of therapeutic research.
ALX40-4C, a small peptide inhibitor, was one of the first CXCR4 antagonists to be evaluated in human clinical trials. This technical guide provides an in-depth overview of the physiological effects of CXCR4 inhibition by ALX40-4C, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Mechanism of Action
ALX40-4C is a nonapeptide that acts as a competitive antagonist of CXCR4. It directly binds to the receptor, specifically interacting with the second extracellular loop, thereby preventing the binding of its natural ligand, CXCL12, as well as the gp120 envelope protein of T-tropic (X4) strains of HIV-1.[1][2] This blockade of ligand binding inhibits the downstream signaling cascades that mediate the physiological and pathological functions of CXCR4.
Quantitative Data on ALX40-4C Activity
The inhibitory effects of ALX40-4C have been quantified in various in vitro and in vivo studies. The following tables summarize the key efficacy and pharmacokinetic parameters.
In Vitro Inhibitory Activity of ALX40-4C
| Parameter | Value | Assay | Cell Line/System | Reference |
| Ki (SDF-1 binding) | 1 µM | Competitive Binding Assay | --- | [3] |
| IC50 (SDF-1-mediated calcium mobilization) | ~20 nM | Calcium Mobilization Assay | Peripheral Blood Lymphocytes (PBLs) | [2] |
| EC50 (HIV-1 NL4-3 inhibition) | 0.34 ± 0.04 µg/mL | HIV-1 Inhibition Assay | NC10 | [3] |
| EC50 (HIV-1 HXB2 inhibition) | 0.18 ± 0.11 µg/mL | HIV-1 Inhibition Assay | HC43 | [3] |
| EC50 (env-recombinant HIV-1 NL4-3) | 0.38 ± 0.01 µg/mL | HIV-1 Inhibition Assay | NC10 | [3] |
| EC50 (env-recombinant HIV-1 HXB2) | 1.34 ± 0.06 µg/mL | HIV-1 Inhibition Assay | HC43 | [3] |
| CC50 (50% cytotoxic concentration) | 21 µg/mL | Cytotoxicity Assay | --- | [3] |
Pharmacokinetic Parameters of ALX40-4C in Humans (Phase I/II Clinical Trials)
Data from early clinical trials in asymptomatic HIV-infected patients. Dosing was administered intravenously.[4][5]
| Parameter | Dose Group | Value |
| Cmax (Maximum Serum Concentration) | High Dose | Levels above the effective concentration for the entire 1-month treatment period |
| Tolerability | All Doses | Well-tolerated in 39 out of 40 patients |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the physiological effects of ALX40-4C.
Calcium Mobilization Assay
This assay measures the ability of ALX40-4C to inhibit the intracellular calcium flux induced by SDF-1 binding to CXCR4.
Protocol:
-
Cell Preparation: Isolate peripheral blood lymphocytes (PBLs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Dye Loading: Load the PBLs with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, by incubating the cells with the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of ALX40-4C for a defined period (e.g., 15-30 minutes) at 37°C.
-
SDF-1 Stimulation: Stimulate the cells with a fixed concentration of SDF-1 (e.g., 0.5 nM, which is near the EC50 for SDF-1-induced calcium mobilization).[2]
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The excitation and emission wavelengths will depend on the specific dye used (e.g., ~488 nm excitation and ~525 nm emission for Fluo-3).
-
Data Analysis: Calculate the percentage of inhibition of the calcium response at each concentration of ALX40-4C and determine the IC50 value.
Competitive Binding Assay
This assay quantifies the ability of ALX40-4C to compete with a radiolabeled ligand (e.g., ¹²⁵I-SDF-1) for binding to CXCR4.
Protocol:
-
Cell/Membrane Preparation: Use cells endogenously expressing CXCR4 (e.g., Jurkat cells) or cell membranes prepared from these cells.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Competition Reaction: In a 96-well plate, incubate the cells or membranes with a fixed concentration of radiolabeled SDF-1 and varying concentrations of unlabeled ALX40-4C.
-
Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C.
-
Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of ALX40-4C that inhibits 50% of the specific binding of the radiolabeled SDF-1 (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
HIV-1 Entry Inhibition Assay
This assay assesses the ability of ALX40-4C to block the entry of T-tropic (X4) HIV-1 strains into target cells.
Protocol:
-
Target Cells: Use a cell line that expresses CD4 and CXCR4 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
Virus Stocks: Prepare stocks of X4-tropic HIV-1 strains (e.g., NL4-3).
-
Inhibition: Pre-incubate the target cells with varying concentrations of ALX40-4C for 1 hour at 37°C.
-
Infection: Add the HIV-1 virus to the pre-treated cells and incubate for a period sufficient for viral entry and one round of replication (e.g., 48 hours).
-
Quantification of Infection:
-
Luciferase Assay (for TZM-bl cells): Lyse the cells and measure luciferase activity using a luminometer.
-
p24 Antigen ELISA: Measure the amount of HIV-1 p24 antigen in the culture supernatant.
-
-
Data Analysis: Calculate the percentage of inhibition of viral entry at each concentration of ALX40-4C and determine the EC50 value.
Chemotaxis Assay
This assay evaluates the effect of ALX40-4C on the migration of cells towards a gradient of SDF-1.
Protocol:
-
Cell Preparation: Use cells that express CXCR4 and are known to migrate in response to SDF-1 (e.g., Jurkat cells or primary lymphocytes).
-
Transwell System: Use a Transwell chamber with a porous membrane (e.g., 5 or 8 µm pore size).
-
Chemoattractant Gradient: Place SDF-1 in the lower chamber of the Transwell plate.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of ALX40-4C.
-
Cell Seeding: Add the pre-treated cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells and measuring the optical density.
-
Data Analysis: Determine the extent to which ALX40-4C inhibits cell migration towards the SDF-1 gradient.
Signaling Pathways and Visualizations
CXCR4 activation by CXCL12 initiates a complex network of intracellular signaling pathways that are broadly categorized into G-protein dependent and G-protein independent pathways. ALX40-4C, by blocking CXCL12 binding, prevents the activation of these cascades.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events.
Experimental Workflow for ALX40-4C Inhibition of HIV-1 Entry
The following diagram illustrates the general workflow for assessing the inhibitory effect of ALX40-4C on HIV-1 entry using a luciferase reporter assay.
Physiological Effects of CXCR4 Inhibition by ALX40-4C
The blockade of CXCR4 by ALX40-4C has several notable physiological consequences, primarily related to its roles in HIV-1 infection and hematopoiesis.
Inhibition of HIV-1 Entry
As one of the primary co-receptors for HIV-1 entry, CXCR4 is a critical target for antiviral therapy, particularly for T-tropic viral strains that emerge in later stages of the disease. ALX40-4C was the first CXCR4 antagonist to be tested in humans for its anti-HIV-1 activity.[4] Clinical trials demonstrated that ALX40-4C was well-tolerated, but it did not lead to significant or consistent reductions in viral load in the overall study population.[2][4] This was largely because only a subset of the enrolled patients harbored HIV-1 strains that exclusively used the CXCR4 co-receptor.[4]
Effects on Hematopoiesis
The CXCL12/CXCR4 axis is crucial for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. Inhibition of this axis can lead to the mobilization of these cells into the peripheral blood. While ALX40-4C was primarily investigated for its anti-HIV activity, its potential to mobilize HSPCs is a significant physiological effect. Although specific quantitative data on ALX40-4C-induced mobilization of CD34+ cells is limited in publicly available literature, the principle of CXCR4 antagonism leading to stem cell mobilization is well-established with other inhibitors like Plerixafor (AMD3100). Early clinical studies with ALX40-4C in HIV-positive individuals did not report adverse effects on hematopoiesis, suggesting that transient inhibition of CXCR4 is safe in this context.[2][4]
Conclusion
ALX40-4C is a pioneering CXCR4 antagonist that has provided valuable insights into the therapeutic potential and challenges of targeting this critical chemokine receptor. Its physiological effects are primarily centered on the inhibition of T-tropic HIV-1 entry and the potential for hematopoietic stem cell mobilization. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on CXCR4-targeted therapies. The lessons learned from the development of ALX40-4C continue to inform the design and evaluation of next-generation CXCR4 inhibitors for a range of diseases.
References
- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of affinity to hCXCR4 and mCXCR4 (IC50) [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX 40-4C: A Technical Comparison of the Trifluoroacetate Salt and Free Base Forms for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C is a potent and selective antagonist of the CXCR4 and APJ receptors, playing a critical role in HIV-1 entry and other physiological processes. This technical guide provides a comprehensive overview of this compound, with a particular focus on the practical and theoretical differences between its commonly used trifluoroacetate (TFA) salt and its free base form. This document is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their experimental designs. While extensive data exists for the TFA salt, information directly comparing it to the free base is limited. This guide consolidates the available quantitative data, details experimental protocols, and presents key signaling pathways to facilitate a deeper understanding of this important research compound.
Introduction to this compound
This compound is a synthetic peptide that has garnered significant interest for its potent inhibitory activity against the CXCR4 receptor, a key co-receptor for T-tropic (X4) strains of HIV-1. By binding to CXCR4, this compound effectively blocks the entry of the virus into host cells.[1] Furthermore, this compound has been identified as an antagonist of the APJ receptor, a G protein-coupled receptor with implications in cardiovascular regulation and other physiological functions.[2][3][4][5]
Due to its synthesis and purification via solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), this compound is most commonly available as a trifluoroacetate salt. The trifluoroacetic acid used in the purification process forms a salt with the basic residues of the peptide. While the TFA salt is widely used in research, it is crucial for scientists to understand the potential implications of the counter-ion on experimental outcomes and to consider the properties of the free base form.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of both the trifluoroacetate salt and the free base of this compound is essential for accurate experimental design and data interpretation.
| Property | This compound Trifluoroacetate Salt | This compound Free Base |
| Molecular Formula | C58H114F3N37O12[6][7][8] | C56H113N37O10[9] |
| Molecular Weight | 1578.76 g/mol [6][7][8] | 1464.7 g/mol [9] |
| CAS Number | Not explicitly available | 143413-49-4[2][9] |
| Appearance | Typically a white to off-white solid[10] | Information not readily available |
| Solubility | Generally soluble in aqueous buffers. Specific solubility data is not readily available. | Solubility may differ from the salt form, potentially being lower in aqueous solutions. It is recommended to determine solubility based on experimental requirements.[2][11] |
| Stability | Generally stable when stored at -20°C for extended periods (≥ 2 years).[2][9] | Stability may vary compared to the salt form. |
Note: The presence of the trifluoroacetate counter-ion contributes to the higher molecular weight of the salt form. This is a critical consideration for preparing solutions of a specific molarity.
Biological Activity
The majority of published biological activity data for this compound has been generated using the trifluoroacetate salt. While the peptide moiety is the active component, the salt form can influence the compound's behavior in biological assays. It is generally understood that the biological activity of the peptide itself is consistent between the salt and free base forms.[2][11]
| Target/Assay | Metric | Value (Trifluoroacetate Salt) |
| SDF-1/CXCR4 Binding | Ki | 1 µM[3][4] |
| APJ Receptor Binding | IC50 | 2.9 µM[2][3][4][5] |
| Anti-HIV-1 Activity (NL4-3, NC10) | EC50 | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL[3] |
| Anti-HIV-1 Activity (HXB2, HC43) | EC50 | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL[3] |
| Anti-HIV-1 Activity (NL4-3 env, NC10) | EC50 | 0.38 ± 0.01 µg/mL, 0.40 ± 0.0 µg/mL[3][9] |
| Anti-HIV-1 Activity (HXB2 env, HC43) | EC50 | 1.34 ± 0.06 µg/mL, 1.02 ± 0.29 µg/mL[3][9] |
| HIV-1 gp120/APJ-mediated Fusion (IIIB isolate) | IC50 | 3.41 µM[3][9] |
| HIV-1 gp120/APJ-mediated Fusion (89.6 isolate) | IC50 | 3.1 µM[3][9] |
| Cytotoxicity | CC50 | 21 µg/mL[3][9] |
Signaling Pathways and Experimental Workflows
To aid in the visualization of the mechanisms of action and experimental designs involving this compound, the following diagrams are provided.
References
- 1. jove.com [jove.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ablinc.com [ablinc.com]
- 4. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. 4adi.com [4adi.com]
- 7. This compound Trifluoroacetate | CymitQuimica [cymitquimica.com]
- 8. This compound Trifluoroacetate|BLD Pharm [bldpharm.com]
- 9. molnova.com [molnova.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hanc.info [hanc.info]
In Vivo Stability and Pharmacokinetics of ALX 40-4C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a potent antagonist of the CXC chemokine receptor 4 (CXCR4) and the apelin receptor (APJ). Initially developed as an anti-HIV agent, its mechanism of action involves blocking the entry of X4 strains of HIV-1 into host cells by interfering with the interaction between the viral envelope protein gp120 and the CXCR4 coreceptor.[1][2][3] Furthermore, its activity as an APJ receptor antagonist suggests potential applications in other therapeutic areas where this signaling pathway is relevant.[2][3] This technical guide provides a comprehensive overview of the available data on the in vivo stability and pharmacokinetics of this compound, along with detailed experimental methodologies and an exploration of its associated signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, primarily from in vitro studies. A notable gap exists in the publicly available literature regarding specific in vivo pharmacokinetic parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Notes |
| Ki | 1 µM | SDF-1 binding to CXCR4 | Inhibition constant for the displacement of the natural ligand SDF-1.[2][3] |
| IC50 | 2.9 µM | APJ Receptor | Concentration for 50% inhibition of the apelin receptor.[2][3] |
| EC50 | 0.06 - 0.37 µg/mL | Anti-HIV-1 Activity (various strains) | Effective concentration for 50% inhibition of HIV-1 replication in cell culture. |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study Type | Notes |
| Half-life (t½) | Data not available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |
| Clearance (CL) | Data not available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |
| Volume of Distribution (Vd) | Data not available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |
| Bioavailability | Data not available | Human | Phase I/II Clinical Trial | Administered intravenously in clinical trials. |
Note: While specific pharmacokinetic values are not available, a Phase I/II clinical trial reported that patients in the highest dose groups maintained plasma concentrations of this compound above the effective concentration for the majority of a one-month treatment period, suggesting a degree of in vivo stability.[1]
Experimental Protocols
In Vitro Ligand Binding Assay (for APJ Receptor)
This protocol outlines the methodology used to determine the inhibitory concentration (IC50) of this compound on the APJ receptor.
Objective: To quantify the binding affinity of this compound to the APJ receptor.
Materials:
-
Stably transfected cells expressing the APJ receptor.
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free.
-
EDTA (0.5 nM).
-
Radiolabeled Apelin-13 (125I-Apelin-13).
-
Unlabeled Apelin-13.
-
This compound.
-
Binding buffer (50 nM Hepes, pH 7.4, 1 nM CaCl2, 5 nM MgCl2, 0.1% bovine serum albumin).
Procedure:
-
Harvest the stably transfected cells using PBS with 0.5 nM EDTA.
-
Wash the cells twice with PBS.
-
Perform ligand binding experiments in a final volume of 100 µL of binding buffer containing 5 x 10^5 cells.
-
Use a single concentration of 125I-Apelin-13 (0.2 nM).
-
Incubate the cells with the radiolabeled ligand in the absence or presence of increasing concentrations of unlabeled Apelin-13 or this compound.
-
Determine non-specific binding by adding a high concentration (1 µM) of unlabeled Apelin-13.
-
Incubate the samples for 90 minutes at room temperature.
-
Separate bound from free radioligand and quantify the bound radioactivity to determine the IC50 value of this compound.
Human Clinical Trial Protocol (Phase I/II)
The following provides a general overview of the design of the Phase I/II clinical trials conducted to evaluate the safety and anti-HIV-1 activity of this compound.
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in asymptomatic HIV-infected patients.
Study Design:
-
Phase I/II, dose-escalating clinical trial.
-
A total of 40 asymptomatic HIV-infected patients were enrolled.
Treatment:
-
This compound was administered to patients.
-
Patients in the highest dose groups received treatment for a one-month period.
Pharmacokinetic Assessment:
-
Blood samples were collected from patients to measure plasma concentrations of this compound.
-
The specific analytical method for quantifying this compound in plasma is not detailed in the available literature.
Safety and Efficacy Monitoring:
-
Patients were monitored for adverse events throughout the study.
-
Viral load was measured to assess the anti-HIV-1 activity of the drug.
Signaling Pathways and Mechanisms of Action
CXCR4 Signaling Pathway
This compound acts as an antagonist at the CXCR4 receptor, thereby inhibiting the signaling cascade initiated by its natural ligand, CXCL12 (also known as SDF-1). This pathway is crucial for various physiological processes, and its dysregulation is implicated in diseases such as cancer and HIV infection.
References
ALX 40-4C: A Technical Guide to its Antagonistic Effect on SDF-1/CXCL12 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ALX 40-4C, a small peptide inhibitor of the CXCR4 receptor, and its effects on the SDF-1/CXCL12 signaling pathway. This document details the downstream consequences of this inhibition, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating CXCR4 antagonists.
Introduction: The SDF-1/CXCL12-CXCR4 Axis
The chemokine stromal cell-derived factor-1 (SDF-1), also known as CXCL12, is a critical signaling molecule involved in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune responses.[1][2][3] Its primary receptor, CXCR4, is a G-protein coupled receptor (GPCR) expressed on a wide variety of cells, including hematopoietic stem cells, lymphocytes, and endothelial cells.[2][4] The interaction between SDF-1 and CXCR4 triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival.[2][4] Dysregulation of the SDF-1/CXCR4 axis has been implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells, making it a prime target for therapeutic intervention.[4][5]
This compound: A Potent CXCR4 Antagonist
This compound is a small peptide that acts as a competitive antagonist of the CXCR4 receptor. It effectively blocks the binding of the endogenous ligand SDF-1/CXCL12, thereby inhibiting the downstream signaling pathways.[6] This antagonistic activity forms the basis of its therapeutic potential in conditions where the SDF-1/CXCR4 axis is pathologically overactive.
The SDF-1/CXCL12 Signaling Pathway and its Inhibition by this compound
Upon binding of SDF-1 to CXCR4, a conformational change in the receptor activates intracellular heterotrimeric G-proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate several downstream signaling cascades. The primary pathways activated by SDF-1/CXCR4 signaling include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and migration.[7]
This compound, by competitively binding to CXCR4, prevents the initial ligand-receptor interaction, thereby abrogating the activation of these downstream signaling cascades.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Inhibitory Constants of this compound
| Parameter | Value | Receptor | Ligand/Stimulus | Assay Type | Reference |
| Ki | 1 µM | CXCR4 | SDF-1/CXCL12 | Competitive Binding | [6] |
| IC50 | ~20 nM | CXCR4 | SDF-1/CXCL12 (0.5 nM) | Calcium Mobilization | [6] |
| IC50 | 2.9 µM | APJ | - | - | [6] |
Table 2: Comparative Inhibitory Activity of CXCR4 Antagonists
| Compound | IC50 | Assay Type | Cell Line | Reference |
| This compound | ~20 nM | Calcium Mobilization | PBLs | [6] |
| Ola-PEG | ~200 pM | Chemotaxis | Jurkat | [8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on SDF-1/CXCL12 signaling.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Protocol:
-
Membrane Preparation: Homogenize cells expressing CXCR4 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[10]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled SDF-1 (e.g., [125I]SDF-1), and varying concentrations of this compound.[10] Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled SDF-1).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[10]
-
Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.[10]
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to 80-90% confluence. Harvest the cells and resuspend them in a serum-free medium.[11]
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.[12]
-
Assay Setup: Add SDF-1/CXCL12 to the lower chamber of a Transwell plate. Place the Transwell insert (with a porous membrane) into the well. Add the pre-incubated cell suspension to the upper chamber of the insert.[11][12]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-5 hours).[11]
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[11]
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).[13]
-
Stain the cells with a suitable stain (e.g., crystal violet or DAPI).[13]
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured.[13]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation.
Protocol:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a suitable buffer.[14]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time (e.g., 30-60 minutes) at 37°C in the dark.[1][15] Wash the cells to remove excess dye.[14]
-
Compound Incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound.
-
Measurement:
-
Data Analysis: Determine the peak fluorescence intensity for each condition. Calculate the percentage of inhibition of the calcium response by this compound at each concentration and determine the IC50 value.
Conclusion
This compound is a well-characterized antagonist of the CXCR4 receptor, effectively inhibiting the signaling cascade initiated by its natural ligand, SDF-1/CXCL12. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key in vitro assays. This information serves as a valuable resource for researchers in the fields of drug discovery and development who are focused on targeting the SDF-1/CXCR4 axis for therapeutic benefit.
References
- 1. hellobio.com [hellobio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. research.tees.ac.uk [research.tees.ac.uk]
- 4. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SDF-1 inhibition targets the bone marrow niche for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. bu.edu [bu.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
ALX40-4C: In Vitro Cell-Based Assay Protocols for a CXCR4 Antagonist
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro cell-based characterization of ALX40-4C, a potent antagonist of the C-X-C chemokine receptor 4 (CXCR4). The provided protocols are designed to be adaptable for researchers in academic and industrial settings.
Introduction
ALX40-4C is a small peptide inhibitor of the chemokine receptor CXCR4.[1][2][3] It functions by interacting with the second extracellular loop of the CXCR4 receptor, thereby blocking the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[4] This inhibition of the CXCL12/CXCR4 signaling axis makes ALX40-4C a valuable tool for studying the physiological and pathological roles of this pathway, which is implicated in numerous processes including HIV-1 entry into cells, cancer metastasis, and inflammation.[5][6] ALX40-4C has also been identified as an antagonist for the APJ receptor.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for ALX40-4C based on available literature.
| Parameter | Value | Target | Comments |
| Ki | 1 µM | CXCR4 | Inhibition of SDF-1 binding.[1][3] |
| IC50 | 2.9 µM | APJ receptor | Antagonist activity.[1][3][7] |
| EC50 | 0.06 - 0.37 µg/mL | HIV-1 | Anti-HIV-1 effect (X4 strains).[8] |
| CC50 | 21 µg/mL | - | 50% cytotoxic concentration.[8] |
Signaling Pathway
The CXCL12/CXCR4 signaling pathway plays a crucial role in cell trafficking and development. ALX40-4C acts as a competitive antagonist, preventing the downstream signaling cascade initiated by CXCL12 binding to CXCR4.
Experimental Protocols
This section provides a detailed protocol for a competitive binding assay to determine the inhibitory potential of ALX40-4C on the CXCL12/CXCR4 interaction.
Protocol 1: Competitive Binding Assay using Flow Cytometry
This assay quantifies the ability of ALX40-4C to compete with a fluorescently labeled CXCL12 for binding to CXCR4 expressed on the surface of living cells.
Materials and Reagents:
-
Cell Line: Jurkat cells (or another cell line with high endogenous CXCR4 expression).
-
ALX40-4C: Stock solution prepared in an appropriate solvent (e.g., sterile water or PBS).
-
Fluorescently Labeled CXCL12: e.g., CXCL12-AF647.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Flow Cytometer: Equipped with the appropriate lasers for the chosen fluorophore.
-
96-well V-bottom plates.
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells to a density of approximately 1-2 x 106 cells/mL.
-
Harvest cells by centrifugation and wash twice with ice-cold Assay Buffer.
-
Resuspend cells in Assay Buffer to a final concentration of 2 x 106 cells/mL.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of ALX40-4C in Assay Buffer in a separate 96-well plate. Include a vehicle control (buffer only).
-
-
Assay Plate Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the 2X ALX40-4C serial dilutions (or vehicle) to the respective wells.
-
Incubate for 30 minutes at 4°C.
-
-
Competitive Binding:
-
Prepare a working solution of fluorescently labeled CXCL12 in Assay Buffer at a concentration that gives a robust signal (to be determined empirically, but typically in the low nM range).
-
Add 50 µL of the fluorescent CXCL12 solution to all wells.
-
Incubate for 1 hour at 4°C, protected from light.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 200 µL of ice-cold Assay Buffer to remove unbound ligand. Centrifuge at a low speed between washes.
-
Resuspend the cells in 200 µL of Assay Buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for each concentration of ALX40-4C.
-
Normalize the data by setting the MFI of the vehicle control (no ALX40-4C) as 100% binding and the MFI of a control with a saturating concentration of unlabeled CXCL12 as 0% binding.
-
Plot the normalized MFI against the logarithm of the ALX40-4C concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The protocols and data presented in this application note provide a framework for the in vitro characterization of ALX40-4C. The competitive binding assay is a robust method for quantifying the potency of ALX40-4C in inhibiting the interaction between CXCL12 and CXCR4. These methodologies can be adapted for the screening and characterization of other CXCR4 antagonists.
References
- 1. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 3. ALX 40-4C | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing ALX 40-4C in a Competitive Binding Assay for CXCR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), activates downstream signaling pathways crucial for cell migration, proliferation, and survival.[1][3] Dysregulation of the CXCL12/CXCR4 axis is implicated in numerous pathologies, including cancer metastasis, inflammatory diseases, and HIV-1 entry into host cells.[4][5] Consequently, CXCR4 has emerged as a significant therapeutic target.
ALX 40-4C is a small peptide inhibitor of CXCR4 that functions as an antagonist, competitively blocking the binding of CXCL12.[6] This application note provides a detailed protocol for a competitive binding assay using this compound to characterize its interaction with the CXCR4 receptor. The described methodology is a flow cytometry-based assay that offers a non-radioactive and efficient means to determine the binding affinity of unlabelled compounds that compete with a fluorescently-labeled ligand for the same receptor binding site.[4][7]
Principle of the Assay
This competitive binding assay is based on the principle of displacement of a fluorescently-labeled ligand by a competing unlabeled compound.[8] In this protocol, CXCR4-expressing cells are incubated with a fixed concentration of a fluorescently-labeled CXCL12 (e.g., CXCL12-AF647) and varying concentrations of the unlabeled competitor, this compound. The amount of fluorescent ligand bound to the cells is inversely proportional to the concentration and affinity of the unlabeled competitor. By measuring the fluorescence intensity of the cells using flow cytometry, the half-maximal inhibitory concentration (IC50) of this compound can be determined. This value can then be used to calculate the inhibitory constant (Ki), which represents the binding affinity of this compound for CXCR4.
Data Presentation
The following table summarizes the binding affinities of this compound and other common CXCR4 antagonists. This data is essential for comparing the potency of different inhibitors and for selecting appropriate compounds for further investigation.
| Compound | Assay Type | Cell Line | Ligand | IC50 | Ki | Reference |
| This compound | Radioligand Binding | - | [125I]SDF-1α | - | 1 µM | - |
| AMD3100 (Plerixafor) | 12G5 Antibody Competition | CHO-CXCR4 | 12G5 mAb | 319.6 ± 37.3 nM | - | [5] |
| AMD11070 | 12G5 Antibody Competition | CHO-CXCR4 | 12G5 mAb | 15.6 ± 7.6 nM | - | [5] |
| IT1t | 12G5 Antibody Competition | CHO-CXCR4 | 12G5 mAb | 29.65 ± 2.8 nM | - | [5] |
| CVX15 | 12G5 Antibody Competition | CHO-CXCR4 | 12G5 mAb | 7.8 ± 2.2 nM | - | [5] |
| DV1 | [125I]SDF-1α Competition | CHO-CXCR4 | [125I]SDF-1α | 13 nM | - | [9] |
| AR5 | 12G5 Antibody Competition | CHO-CXCR4 | 12G5 mAb | 18 nM | - | [10] |
| AR6 | 12G5 Antibody Competition | CHO-CXCR4 | 12G5 mAb | 16 nM | - | [10] |
Experimental Protocols
Flow Cytometry-Based Competitive Binding Assay
This protocol is adapted from established methods for assessing CXCR4-ligand interactions.[7][11]
Materials and Reagents:
-
Cells: Jurkat cells (human T lymphocyte cell line endogenously expressing CXCR4) or a stable cell line overexpressing human CXCR4 (e.g., CHO-CXCR4).
-
Fluorescent Ligand: Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: HBSS with 10 mM HEPES, 0.1% BSA, pH 7.4.
-
Wash Buffer: PBS with 0.1% BSA.
-
Fixation Buffer: 1% paraformaldehyde in PBS.
-
96-well U-bottom plates.
-
Flow cytometer equipped with a laser appropriate for the chosen fluorophore (e.g., 633 nm for Alexa Fluor 647).
Protocol:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to a density of 0.5-1 x 10^6 cells/mL.
-
On the day of the assay, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with Assay Buffer and resuspend in fresh Assay Buffer to a final concentration of 2 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of this compound in Assay Buffer to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM). Prepare a vehicle control (buffer with the same concentration of solvent as the highest this compound concentration).
-
-
Assay Procedure:
-
Add 50 µL of the cell suspension (100,000 cells) to each well of a 96-well U-bottom plate.
-
Add 50 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Prepare a working solution of the fluorescently-labeled CXCL12 in Assay Buffer at a final concentration that is at or below its Kd for CXCR4 (typically in the low nanomolar range).
-
Add 50 µL of the fluorescently-labeled CXCL12 solution to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Fixation:
-
Centrifuge the plate at 300 x g for 3 minutes to pellet the cells.
-
Carefully aspirate or flick off the supernatant.
-
Resuspend the cells in 200 µL of ice-cold Wash Buffer.
-
Centrifuge the plate again, and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population in the appropriate channel.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Normalize the data by setting the MFI of the vehicle control (no competitor) as 100% binding and the MFI of a sample with a saturating concentration of a known potent CXCR4 antagonist (e.g., AMD3100) as 0% binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Mandatory Visualizations
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse cellular responses mediated by this receptor.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. A Novel CXCR4-Selective High-Affinity Fluorescent Probe and Its Application in Competitive Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High affinity CXCR4 inhibitors generated by linking low affinity peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
Application Notes and Protocols: ALX 40-4C for HIV-1 Replication Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a potent and specific inhibitor of HIV-1 entry, targeting the C-X-C chemokine receptor type 4 (CXCR4). As a small peptide antagonist of this key co-receptor, this compound effectively blocks the entry of CXCR4-tropic (X4) strains of HIV-1 into target cells. This document provides detailed application notes and experimental protocols for the use of this compound in HIV-1 replication inhibition assays, designed to facilitate research and development of novel antiretroviral therapies.
This compound was one of the first CXCR4 inhibitors to be evaluated in human clinical trials for anti-HIV-1 therapy.[1][2] Its mechanism of action involves binding to the second extracellular loop of the CXCR4 receptor, thereby preventing the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor, a critical step for viral fusion and entry.[1][3]
Mechanism of Action
The primary mechanism of this compound's anti-HIV-1 activity is the competitive inhibition of the CXCR4 co-receptor. HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral gp120 protein to the CD4 receptor on the surface of target cells, primarily T-helper lymphocytes and macrophages. This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. X4-tropic HIV-1 strains, often associated with later stages of disease progression, exclusively utilize CXCR4 for entry.[4] By blocking this interaction, this compound effectively halts the viral lifecycle at an early stage.
In addition to its well-characterized role as a CXCR4 antagonist, this compound has also been shown to interact with the APJ receptor, although its primary anti-HIV-1 activity is mediated through CXCR4.[3][5]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various strains of HIV-1.
Table 1: Anti-HIV-1 Activity of this compound
| HIV-1 Strain/Isolate | Assay Type | Cell Line | EC50 (µg/mL) | Reference |
| HIV-1 NL4-3 | Replication | Various | 0.34 ± 0.04 | [3] |
| HIV-1 NC10 | Replication | Various | 0.37 ± 0.01 | [3] |
| HIV-1 HXB2 | Replication | Various | 0.18 ± 0.11 | [3] |
| HIV-1 HC43 | Replication | Various | 0.06 ± 0.02 | [3] |
| HIV-1 NL4-3 env | Env-recombinant | Various | 0.38 ± 0.01 | [3] |
| HIV-1 NC10 (env) | Env-recombinant | Various | 0.40 ± 0.0 | [3] |
| HIV-1 HXB2 env | Env-recombinant | Various | 1.34 ± 0.06 | [3] |
| HIV-1 HC43 (env) | Env-recombinant | Various | 1.02 ± 0.29 | [3] |
| HIV-1 IIIB | Cell Fusion | - | 3.41 µM (IC50) | [3] |
| HIV-1 89.6 | Cell Fusion | - | 3.1 µM (IC50) | [3] |
Table 2: Cytotoxicity and Receptor Binding of this compound
| Parameter | Cell Line/System | Value | Reference |
| CC50 (50% Cytotoxic Concentration) | Various | 21 µg/mL | [3][5] |
| APJ Receptor Binding (IC50) | - | 2.9 µM | [3][5] |
| SDF-1/CXCR4 Binding Inhibition (Ki) | - | 1 µM | [3] |
Experimental Protocols
This section provides detailed protocols for assessing the anti-HIV-1 activity and cytotoxicity of this compound.
Protocol 1: Multi-round HIV-1 Replication Inhibition Assay in T-cell Lines
This protocol is designed to assess the ability of this compound to inhibit the replication of X4-tropic HIV-1 strains over multiple rounds of infection in a susceptible T-cell line.
Materials:
-
Target Cells: MT-4 cells (or other suitable CD4+/CXCR4+ T-cell line)
-
Virus: Laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 NL4-3 or HXB2)
-
Compound: this compound
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 96-well flat-bottom cell culture plates
-
Reagents: HIV-1 p24 Antigen Capture ELISA kit, Triton X-100
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in complete RPMI 1640 medium.
-
On the day of the assay, ensure cells are in the logarithmic growth phase.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from approximately 0.01 µg/mL to 10 µg/mL.
-
Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control.
-
-
Pre-incubation:
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for drug uptake and binding.
-
-
Infection:
-
Dilute the HIV-1 virus stock in culture medium to a multiplicity of infection (MOI) of 0.01-0.05.
-
Add 50 µL of the diluted virus to each well (except for the uninfected control wells).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.
-
-
Supernatant Harvest and p24 ELISA:
-
After the incubation period, carefully collect 100 µL of the culture supernatant from each well.
-
To inactivate the virus, add Triton X-100 to a final concentration of 0.5%.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound relative to the no-drug control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Single-Round HIV-1 Infectivity Assay using TZM-bl Reporter Cells
This assay measures the inhibition of a single round of viral entry using a genetically engineered cell line that expresses luciferase upon successful HIV-1 infection.
Materials:
-
Reporter Cells: TZM-bl cells
-
Virus: Env-pseudotyped HIV-1 expressing an X4-tropic envelope glycoprotein
-
Compound: this compound
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 96-well white, solid-bottom cell culture plates
-
Reagents: Luciferase assay reagent (e.g., Bright-Glo™), DEAE-dextran
Procedure:
-
Cell Preparation:
-
The day before the assay, seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Virus-Compound Incubation:
-
In a separate 96-well plate, prepare serial dilutions of this compound in culture medium.
-
Add a standardized amount of Env-pseudotyped HIV-1 to each well containing the drug dilutions.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the TZM-bl cells.
-
Add 100 µL of the virus-compound mixture to the cells.
-
Include DEAE-dextran at a final concentration of 20 µg/mL to enhance infectivity.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the culture medium.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. Read the luminescence on a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Cells: MT-4 cells or TZM-bl cells
-
Compound: this compound
-
Culture Medium: As appropriate for the cell line
-
Assay Plates: 96-well flat-bottom cell culture plates
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at the same density as used in the antiviral assays.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells in triplicate. Include a no-drug control and a control for 100% cell death (e.g., treatment with a cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 4-7 days for the multi-round assay or 48 hours for the single-round assay).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying HIV-1 entry and for the development of CXCR4-targeted antiretroviral drugs. The protocols provided in this document offer a framework for robust and reproducible assessment of its antiviral efficacy and cytotoxicity. Researchers should optimize these protocols based on their specific experimental needs and cell/virus systems. The provided data and diagrams serve as a comprehensive resource for understanding and utilizing this compound in HIV-1 research.
References
ALX 40-4C: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a potent and specific antagonist of the CXC chemokine receptor 4 (CXCR4) and the Apelin Receptor (APJ). By competitively inhibiting the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12), this compound effectively blocks the downstream signaling pathways. The SDF-1/CXCR4 axis is a critical pathway involved in numerous physiological and pathological processes, including HIV-1 entry into host cells, cancer cell migration, metastasis, and the trafficking of hematopoietic stem cells. These application notes provide detailed information on the recommended use of this compound in cell culture, including effective concentrations and experimental protocols.
Mechanism of Action
This compound is a small synthetic peptide that acts as a competitive antagonist at the CXCR4 receptor. It binds to the receptor, preventing the interaction with its ligand, SDF-1. This blockage inhibits the conformational changes in CXCR4 necessary for signal transduction. Consequently, downstream signaling cascades, such as the activation of G-proteins, calcium mobilization, and phosphorylation of MAPK/ERK, are suppressed. In the context of HIV-1, this compound prevents the virus from using CXCR4 as a co-receptor for entry into T-cells. In cancer and stem cell biology, it disrupts the chemotactic response of cells towards an SDF-1 gradient. Additionally, this compound has been identified as an antagonist of the APJ receptor.[1][2][3]
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes the reported effective concentrations from in vitro studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Parameter | Target/Application | Cell Line/System | Effective Concentration | Reference |
| Ki | SDF-1 binding to CXCR4 | --- | 1 µM | [1][2] |
| IC50 | APJ receptor antagonism | --- | 2.9 µM | [1][2] |
| IC50 | HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | --- | 3.41 µM | [1] |
| IC50 | HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | --- | 3.1 µM | [1] |
| EC50 | Anti-HIV-1 effect (NL4-3, NC10) | --- | 0.34 - 0.37 µg/mL | [1] |
| EC50 | Anti-HIV-1 effect (HXB2, HC43) | --- | 0.06 - 0.18 µg/mL | [1] |
| CC50 | Cytotoxicity | --- | 21 µg/mL | [1] |
Note: For non-HIV related applications such as cancer cell migration or stem cell chemotaxis, a starting concentration range of 1-10 µM is recommended for initial experiments. The cytotoxic concentration (CC50) of 21 µg/mL provides an upper limit for maintaining cell viability.
Signaling Pathways and Experimental Workflows
SDF-1/CXCR4 Signaling Pathway
The following diagram illustrates the SDF-1/CXCR4 signaling pathway and the point of inhibition by this compound.
General Experimental Workflow for this compound Treatment
This diagram outlines a typical workflow for treating cells with this compound in a cell culture experiment.
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound
-
Sterile, high-purity water, DMSO, or PBS for reconstitution
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Reconstitution of this compound:
-
Prepare a stock solution of this compound, typically at 1-10 mM, by reconstituting the lyophilized powder in a sterile solvent. The choice of solvent should be based on the manufacturer's recommendation; sterile water or PBS are commonly used for peptides. For less soluble peptides, DMSO can be used, but the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
-
-
Cell Seeding:
-
For adherent cells, seed them in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment.
-
For suspension cells, seed them at a recommended density for the specific cell line.
-
-
Treatment with this compound:
-
Dilute the this compound stock solution to the desired final working concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
For experiments involving a chemoattractant like SDF-1, it is common to pre-incubate the cells with this compound for a period (e.g., 30-60 minutes) before adding the stimulus. This allows the inhibitor to bind to the receptors.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for the desired duration of the experiment. The incubation time will vary depending on the specific assay being performed (e.g., a few hours for migration assays, longer for proliferation or apoptosis assays).
-
-
Downstream Analysis:
-
After incubation, proceed with the specific downstream assay, such as a cell migration assay, proliferation assay (e.g., MTT, BrdU), or apoptosis assay (e.g., Annexin V/PI staining).
-
Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on the migration of cells towards an SDF-1 gradient.
Materials:
-
Transwell® inserts (with appropriate pore size for the cells being used)
-
24-well companion plates
-
Cells of interest (e.g., cancer cells, stem cells)
-
Serum-free cell culture medium
-
SDF-1
-
This compound
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium. This reduces basal migration.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add medium containing the chemoattractant (e.g., 100 ng/mL SDF-1). For the negative control, add serum-free medium without SDF-1.
-
Carefully place the Transwell® inserts into the wells, avoiding air bubbles.
-
-
Cell Treatment and Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Divide the cell suspension into treatment groups. For the this compound treated group, add the desired concentration of the inhibitor (e.g., 1-10 µM) and incubate for 30-60 minutes at 37°C. Include a vehicle control group.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (typically 4-24 hours, depending on the cell type).
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane. For fluorescent quantification, incubate the inserts in a solution of Calcein-AM.
-
Read the fluorescence of the migrated cells using a bottom-reading fluorescence plate reader.
-
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solution. If precipitation is observed, gentle warming or sonication may be necessary. The final concentration of any organic solvent (like DMSO) should be minimized in the culture medium.
-
Stability: Peptide inhibitors can be susceptible to degradation by proteases present in serum. For long-term experiments, it may be necessary to use serum-free or reduced-serum medium, or to replenish the this compound with each media change.
-
Cell Viability: Always assess cell viability at the concentrations of this compound being used, especially for long-term experiments. A simple trypan blue exclusion assay or a more quantitative method like an MTT assay can be used. The CC50 of 21 µg/mL serves as a useful reference point.
-
Controls: The inclusion of proper controls is critical for the interpretation of results. This includes untreated cells, vehicle-treated cells, and positive controls (if applicable).
References
Application Notes and Protocols: ALX 40-4C in Cancer Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical step in this complex process is cancer cell migration, which is often driven by chemokine signaling pathways. The CXCL12 (SDF-1)/CXCR4 signaling axis is a key player in this process, promoting the directional migration of cancer cells to secondary sites where the chemokine CXCL12 is highly expressed.[1] ALX 40-4C is a potent and specific small peptide inhibitor of the CXCR4 receptor, making it a valuable tool for investigating the role of the CXCL12/CXCR4 axis in cancer cell migration and for evaluating potential anti-metastatic therapeutic strategies.
This compound functions by competitively inhibiting the binding of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) to its cognate receptor, CXCR4. This blockade disrupts the downstream signaling cascades that are essential for cell migration, including intracellular calcium mobilization, activation of the PI3K/Akt and MAPK pathways, and subsequent cytoskeletal rearrangements.
Mechanism of Action: Inhibition of the CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events that culminate in directed cell movement. This compound, by acting as a competitive antagonist at the CXCR4 receptor, effectively abrogates these signaling events. A key early event in CXCR4 signaling is the mobilization of intracellular calcium, a process that is potently inhibited by this compound.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (SDF-1-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes (PBLs) stimulated with 0.5 nM SDF-1 | [2] |
| Ki (SDF-1 binding to CXCR4) | 1 µM | Not specified | N/A |
| IC50 (APJ receptor antagonism) | 2.9 µM | Not specified | N/A |
Signaling Pathway Diagram
The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the point of inhibition by this compound.
Caption: CXCL12/CXCR4 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to study cancer cell migration, adapted for the use of this compound.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic response of cancer cells towards a chemoattractant, such as CXCL12.
Experimental Workflow
Caption: Transwell migration assay workflow.
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size, but should be optimized for the cell type)
-
Cancer cell line of interest
-
Cell culture medium (serum-free and serum-containing)
-
Recombinant human CXCL12 (SDF-1)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 2% ethanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 18-24 hours prior to the assay to reduce basal migration.
-
Harvest cells using a non-enzymatic cell dissociation solution to avoid cleaving surface receptors.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL (this may need optimization).
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CXCL12). Include a negative control with serum-free medium only.
-
In separate tubes, prepare the cell suspensions. For the treatment group, pre-incubate the cells with the desired concentration of this compound (a concentration range of 10-1000 nM is a good starting point) for 30 minutes at 37°C. Include a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 12-48 hours, depending on the cell type).
-
-
Staining and Quantification:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in staining solution for 15 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view. Calculate the average number of migrated cells per field.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Experimental Workflow
Caption: Wound healing assay workflow.
Materials:
-
12- or 24-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the well. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Add fresh cell culture medium containing the desired concentration of this compound (e.g., 10-1000 nM) or vehicle control to the wells. It is recommended to use a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation while allowing for migration.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the wound at time zero (T=0) using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The results can be expressed as the percentage of wound closure relative to the initial wound area.
-
Data Interpretation and Troubleshooting
-
Data Analysis: For the transwell assay, results are typically presented as the average number of migrated cells per field or as a percentage of the control. For the wound healing assay, data can be plotted as the percentage of wound closure over time. Dose-response curves can be generated to determine the IC50 of this compound for migration inhibition.
-
Controls: Always include appropriate controls: a negative control (no chemoattractant), a positive control (chemoattractant without inhibitor), and a vehicle control (vehicle for this compound).
-
Optimization: The optimal cell density, chemoattractant concentration, and incubation time will vary depending on the cell line and should be determined empirically.
-
Cytotoxicity: It is crucial to ensure that the observed inhibition of migration is not due to cytotoxic effects of this compound. A parallel cytotoxicity assay (e.g., MTT or LDH assay) should be performed at the same concentrations used in the migration assays.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the CXCL12/CXCR4 signaling axis in cancer cell migration. The protocols provided here offer a framework for utilizing this inhibitor in key in vitro migration assays. Careful experimental design and data analysis will enable researchers to gain valuable insights into the mechanisms of metastasis and to evaluate the potential of CXCR4-targeted therapies.
References
Application Notes and Protocols for ALX 40-4C
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), also known as fusin. It is a small, synthetic peptide that has been investigated for its potential as an anti-HIV-1 agent, as it can block the entry of T-tropic (X4) strains of HIV-1 into host cells.[1] More recently, its role as an antagonist of the Apelin Receptor (APJ) has also been identified.[2] These dual activities make this compound a valuable tool for studying the physiological and pathological roles of the CXCR4 and APJ signaling pathways, which are implicated in cancer metastasis, inflammation, and cardiovascular function.[3]
This document provides detailed protocols for the preparation of this compound stock solutions, along with a summary of its key characteristics and an example of its application in a cell-based assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its trifluoroacetate salt.
| Property | Value | Notes |
| Molecular Weight (this compound) | 1464.74 g/mol | |
| Molecular Weight (this compound Trifluoroacetate) | 1578.76 g/mol | Commonly supplied salt form. |
| Formulation | Lyophilized powder | |
| Solubility | Soluble in sterile water (up to 50 mg/mL) and DMSO. | Sonication may be required to aid dissolution in water. |
| Storage (Powder) | Store at -20°C for up to 3 years. | Keep desiccated. |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. | Avoid repeated freeze-thaw cycles. |
| CXCR4 Binding Affinity (Ki) | 1 µM | For inhibition of SDF-1 (CXCL12) binding. |
| APJ Receptor Antagonism (IC50) | 2.9 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution from the lyophilized trifluoroacetate salt of this compound.
Materials:
-
This compound trifluoroacetate salt (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Calculate the Required Volume of Solvent: To prepare a 10 mM stock solution, use the following formula:
Volume (µL) = (Mass of peptide (mg) / 1578.76 g/mol ) * 100,000
For example, to prepare a 10 mM stock solution from 1 mg of this compound trifluoroacetate:
Volume (µL) = (1 mg / 1578.76 g/mol ) * 100,000 = 63.3 µL
-
Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water to the vial.
-
Dissolution:
-
Gently vortex the vial for 10-15 seconds to mix.
-
If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Check for complete dissolution visually. The solution should be clear and free of particulates.
-
If necessary, the solution can be gently warmed to 37°C to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: Example Application - CXCR4-Mediated Cell Migration Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on CXCL12-induced cell migration using a transwell assay.
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells, certain cancer cell lines)
-
Serum-free cell culture medium
-
Recombinant human CXCL12 (SDF-1α)
-
This compound stock solution (prepared as in Protocol 1)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
The day before the assay, starve the cells by culturing them in serum-free medium for 12-24 hours.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). For the negative control wells, add serum-free medium without CXCL12.
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., sterile water).
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type and optimization.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM for 30-60 minutes.
-
Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the CXCL12-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
This compound exerts its effects by blocking the binding of endogenous ligands to CXCR4 and the APJ receptor, thereby inhibiting their downstream signaling cascades.
Caption: this compound inhibits CXCR4 and APJ receptor signaling pathways.
Experimental Workflow
The following diagram illustrates the key steps in the preparation and application of an this compound stock solution.
Caption: Workflow for this compound stock solution preparation and use.
References
Application Notes and Protocols for ALX 40-4C in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a competitive inhibitor of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12), this compound effectively blocks the downstream signaling cascades initiated by CXCR4 activation. One of the key functional readouts of CXCR4 activation is the mobilization of intracellular calcium ([Ca2+]i). This application note provides detailed protocols for utilizing this compound in calcium mobilization assays to study CXCR4 antagonism, screen for novel CXCR4 inhibitors, and characterize the pharmacological properties of test compounds.
Mechanism of Action: CXCR4 Signaling and Calcium Mobilization
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CXCL12, activates heterotrimeric G proteins, primarily of the Gαi and Gαq families. Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes, providing a robust method for monitoring CXCR4 activation and its inhibition by antagonists like this compound.
CXCR4 Signaling Pathway
Caption: CXCR4 signaling pathway leading to calcium mobilization.
Quantitative Data for this compound
The following table summarizes the key pharmacological parameters of this compound. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Target/Assay Condition | Reference |
| IC₅₀ | ~20 nM | Inhibition of SDF-1-mediated calcium mobilization in human Peripheral Blood Lymphocytes (PBLs) | [1] |
| Kᵢ | 1 µM | Inhibition of SDF-1 binding to CXCR4 | [2] |
| IC₅₀ | 2.9 µM | Antagonism of the APJ receptor | [2] |
Experimental Protocols
This section provides a detailed protocol for a calcium mobilization assay to determine the inhibitory activity of this compound on CXCR4. This protocol is optimized for a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
Materials and Reagents
-
Cells: A cell line endogenously expressing CXCR4 (e.g., Jurkat, U937) or a recombinant cell line overexpressing human CXCR4 (e.g., CHO-CXCR4, HEK293-CXCR4).
-
This compound: Prepare a stock solution (e.g., 10 mM in sterile water or DMSO) and make serial dilutions in assay buffer.
-
CXCL12 (SDF-1): Prepare a stock solution and dilute to a final concentration that elicits a submaximal response (EC₈₀), typically in the low nanomolar range. The EC₅₀ for SDF-1-induced calcium mobilization is approximately 0.60 nM in PBLs[1].
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or a no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Black, clear-bottom 96- or 384-well microplates.
Experimental Workflow Diagram
Caption: General workflow for the this compound calcium mobilization assay.
Detailed Protocol
1. Cell Preparation and Seeding: a. Culture cells to 70-80% confluency. b. For adherent cells, seed them into black, clear-bottom microplates the day before the assay to allow for attachment. c. For suspension cells, harvest and wash them with assay buffer on the day of the experiment. Plate the required cell density per well.
2. Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions. If using a dye like Fluo-4 AM, it may be necessary to include Pluronic F-127 to aid in dye solubilization. Probenecid can also be added to the loading buffer to prevent dye extrusion. b. Remove the culture medium from the cell plates (for adherent cells) or pellet and resuspend the suspension cells. c. Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
3. This compound Pre-incubation: a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 10 µM to generate a full dose-response curve. b. After the dye loading incubation, add the this compound dilutions to the respective wells. c. Incubate the plate for 15-30 minutes at room temperature or 37°C. This pre-incubation step allows the antagonist to bind to CXCR4.
4. Agonist Stimulation and Data Acquisition: a. Prepare the CXCL12 agonist solution at a concentration that gives a robust and reproducible calcium signal (typically the EC₈₀). b. Place the cell plate into the FLIPR or a similar instrument. c. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. d. The instrument will then automatically add the CXCL12 solution to the wells. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
5. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) * 100, where ΔF_compound is the response in the presence of this compound, ΔF_max is the response with CXCL12 alone, and ΔF_min is the baseline response. c. Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value of this compound.
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: Ensure optimal cell health and density. Titrate the calcium dye concentration and loading time. Use a no-wash calcium assay kit to reduce background fluorescence.
-
High Well-to-Well Variability: Ensure accurate and consistent pipetting. Check for uniform cell seeding.
-
Cell Type Specificity: The potency of this compound may vary between different cell lines due to differences in CXCR4 expression levels and signaling efficiency. It is recommended to characterize the EC₅₀ of CXCL12 for each cell line used.
-
Off-Target Effects: As indicated in the data table, this compound can also antagonize the APJ receptor, albeit at a higher concentration. This should be considered when working with cells that may express this receptor.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate CXCR4 signaling and in the discovery and development of novel therapeutics targeting this important chemokine receptor.
References
Application Notes and Protocols: Flow Cytometry Analysis of ALX 40-4C Binding to ALDH-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for identifying aldehyde dehydrogenase (ALDH) positive cell populations using flow cytometry and assessing the binding of the CXCR4/APJ antagonist, ALX 40-4C.
Introduction
Aldehyde dehydrogenase (ALDH) is a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. High ALDH activity is a hallmark of certain stem and cancer stem cell populations and is often associated with increased resistance to chemotherapy. The ALDEFLUOR™ assay is a widely used method to identify and isolate cells with high ALDH activity (ALDH+) by flow cytometry.
This compound is a small peptide inhibitor of the chemokine receptor CXCR4 and the apelin receptor (APJ). Both CXCR4 and APJ are G-protein coupled receptors involved in cell trafficking, proliferation, and survival. Notably, CXCR4 expression has been observed on various stem and cancer stem cells, and its interaction with its ligand, CXCL12 (SDF-1), is crucial for their homing and maintenance within specific niches. Understanding the interaction of this compound with ALDH+ cells that may co-express CXCR4 is of significant interest in cancer and stem cell research.
This document outlines two primary flow cytometry-based approaches to study the relationship between ALDH activity and this compound binding:
-
Co-expression Analysis: A direct immunostaining protocol to identify ALDH+ cells that also express CXCR4, the primary target of this compound.
-
Competitive Binding Assay: A functional assay to demonstrate the specific binding of this compound to its receptor on ALDH+ cells by competing with a fluorescently labeled ligand or antibody.
Data Presentation
Table 1: Summary of Reagents and Experimental Parameters
| Parameter | Co-expression Analysis | Competitive Binding Assay |
| Cell Preparation | ||
| Cell Density | 1 x 10^6 cells/mL | 1 x 10^6 cells/mL |
| ALDEFLUOR™ Assay | ||
| ALDEFLUOR™ Reagent | Per manufacturer's instructions | Per manufacturer's instructions |
| DEAB Control | Required | Required |
| Incubation Time | 30-60 minutes at 37°C | 30-60 minutes at 37°C |
| Antibody/Ligand Staining | ||
| Primary Reagent | Anti-CXCR4 Antibody (fluorochrome-conjugated) | Fluorescently-labeled CXCL12 or competing anti-CXCR4 Ab |
| This compound Concentration | N/A | Titration recommended (e.g., 1 µM - 100 µM) |
| Incubation Time | 30 minutes at 4°C | 30 minutes at 4°C |
| Flow Cytometry | ||
| Events to Acquire | Minimum 50,000-100,000 | Minimum 50,000-100,000 |
| Lasers and Filters | Appropriate for ALDEFLUOR™ and chosen fluorochrome(s) | Appropriate for ALDEFLUOR™ and chosen fluorochrome(s) |
Experimental Protocols
Protocol 1: Co-expression of CXCR4 on ALDH+ Cells
This protocol details the simultaneous detection of ALDH activity and surface expression of CXCR4.
Materials:
-
Cells of interest (single-cell suspension)
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., APC or PE-conjugated)
-
Isotype control antibody corresponding to the anti-CXCR4 antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
7-AAD or Propidium Iodide (PI) for viability staining
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
-
ALDEFLUOR™ Staining:
-
Follow the manufacturer's protocol for the ALDEFLUOR™ kit.
-
For each sample, prepare a "test" tube and a "control" tube containing 1 x 10^6 cells.
-
Add the DEAB inhibitor to the "control" tube. This will serve as the negative control for gating ALDH+ cells.
-
Add the activated ALDEFLUOR™ substrate to both tubes.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell type.[1]
-
-
CXCR4 Staining:
-
After incubation, centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated anti-CXCR4 antibody to the "test" and "DEAB control" tubes at the manufacturer's recommended concentration.
-
In a separate tube with ALDEFLUOR™-stained cells, add the corresponding isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Resuspend:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 250 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as 7-AAD or PI just before analysis if desired.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Use the DEAB control to set the gate for the ALDH+ population.
-
Use the isotype control to set the gate for CXCR4 positive cells.
-
Analyze the co-expression of CXCR4 on the ALDH+ and ALDH- populations.
-
Protocol 2: this compound Competitive Binding Assay
This protocol assesses the ability of unlabeled this compound to compete with a fluorescently labeled ligand (e.g., CXCL12) or a competing antibody for binding to CXCR4 on ALDH+ cells.
Materials:
-
Cells of interest (single-cell suspension)
-
ALDEFLUOR™ Kit
-
This compound
-
Fluorescently-labeled CXCL12 (e.g., AF647-CXCL12) OR a fluorochrome-conjugated anti-CXCR4 antibody known to compete with this compound for binding.
-
Flow Cytometry Staining Buffer
-
7-AAD or PI
-
FACS tubes
Procedure:
-
Cell Preparation and ALDEFLUOR™ Staining:
-
Follow steps 1 and 2 from Protocol 1 to prepare and stain cells with the ALDEFLUOR™ reagent.
-
-
Competitive Binding Incubation:
-
After ALDEFLUOR™ incubation, wash the cells as described previously.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer.
-
Set up the following tubes:
-
No Competition Control: Cells + fluorescently-labeled CXCL12/antibody.
-
Competition Sample: Cells + this compound (at a range of concentrations) + fluorescently-labeled CXCL12/antibody.
-
-
First, add the unlabeled this compound to the "Competition Sample" tubes and incubate for 15-20 minutes at 4°C.
-
Next, add the fluorescently-labeled CXCL12 or competing anti-CXCR4 antibody to all tubes at a predetermined optimal concentration.
-
Incubate for an additional 30 minutes at 4°C in the dark.
-
-
Wash, Resuspend, and Data Acquisition:
-
Follow steps 4 and 5 from Protocol 1 for washing, resuspension, and data acquisition.
-
-
Data Analysis:
-
Gate on the ALDH+ population using the DEAB control.
-
Analyze the Mean Fluorescence Intensity (MFI) of the fluorescently-labeled CXCL12/antibody in the ALDH+ population.
-
A decrease in MFI in the presence of this compound indicates successful competition for binding to CXCR4.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of ALDH activity.
Caption: Experimental workflow for co-expression analysis.
Caption: Workflow for the this compound competitive binding assay.
References
ALX 40-4C: A Dual Antagonist for Studying G Protein-Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a potent small peptide antagonist with a well-documented inhibitory effect on two distinct G protein-coupled receptors (GPCRs): the C-X-C chemokine receptor type 4 (CXCR4) and the apelin receptor (APJ). This dual antagonism makes this compound a valuable tool for dissecting the complex signaling pathways governed by these receptors, which are implicated in a range of physiological and pathological processes, including HIV-1 entry, cancer metastasis, and cardiovascular regulation.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of GPCR signaling. The information is intended to guide researchers in designing and executing experiments to investigate the roles of CXCR4 and APJ receptors in various biological systems.
Physicochemical Properties and Pharmacological Data
This compound is a nona-D-arginine amide acetate, a small peptide that acts as a competitive antagonist at the CXCR4 receptor and an antagonist at the APJ receptor.[1] Its primary mechanism of action involves blocking the binding of the endogenous ligands, stromal cell-derived factor-1 (SDF-1) to CXCR4 and apelin to the APJ receptor.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor | Value | Assay Conditions |
| Ki | CXCR4 | 1 µM | Inhibition of SDF-1 binding.[2] |
| IC50 | CXCR4 | ~20 nM | Inhibition of SDF-1-mediated calcium mobilization in peripheral blood lymphocytes (PBLs) using 0.5 nM SDF-1.[3][4] |
| IC50 | APJ Receptor | 2.9 µM | Antagonist activity at the APJ receptor.[2] |
| EC50 | Anti-HIV-1 Activity | Varies by HIV-1 strain (e.g., 0.06 - 0.37 µg/mL) | Inhibition of various X4 strains of HIV-1. |
| CC50 | Cytotoxicity | 21 µg/mL | 50% cytotoxic concentration. |
G Protein-Coupled Receptor Signaling Pathways
This compound provides a means to investigate the downstream consequences of blocking CXCR4 and APJ receptor signaling.
CXCR4 Signaling
CXCR4, upon binding its ligand SDF-1, activates several intracellular signaling cascades. This compound can be used to probe the involvement of this receptor in various cellular processes by inhibiting these pathways.
References
- 1. Inhibition of apelin expression switches endothelial cells from proliferative to mature state in pathological retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ALX 40-4C solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with ALX 40-4C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small peptide inhibitor of the chemokine receptor CXCR4.[1][2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4.[1] Additionally, this compound is an antagonist of the APJ receptor.[1][2]
Q2: What is the molecular weight and chemical formula of this compound?
A2: The chemical properties of this compound and its trifluoroacetate salt are summarized below. The trifluoroacetate salt is often supplied by vendors.
| Property | This compound | This compound Trifluoroacetate |
| Molecular Formula | C₅₆H₁₁₃N₃₇O₁₀ | C₅₈H₁₁₄F₃N₃₇O₁₂ |
| Molecular Weight | 1464.74 g/mol | 1578.76 g/mol |
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For peptides with hydrophobic characteristics, it is recommended to first dissolve them in an organic solvent like DMSO before further dilution into aqueous solutions.
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
It is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide for this compound Solubility Issues
Problem: I am having difficulty dissolving the lyophilized this compound powder.
Solution:
-
Initial Solvent Choice: Due to the hydrophobic nature of many peptides, direct dissolution in aqueous buffers can be challenging. The recommended initial solvent for this compound is DMSO.[1]
-
Enhancing Dissolution: To aid in the solubilization process, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] Ensure the vial is tightly sealed to prevent contamination.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer (e.g., PBS or cell culture media).
Solution:
This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous medium. Here is a recommended procedure to minimize precipitation:
-
Stepwise Dilution: Instead of directly diluting your highly concentrated DMSO stock into the aqueous buffer, perform an intermediate dilution in DMSO first.
-
Slow, Dropwise Addition: Add the this compound/DMSO solution drop-by-drop to the aqueous buffer while gently vortexing or stirring. This prevents localized high concentrations of the peptide, which can lead to immediate precipitation.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment. For most cell-based assays, the final DMSO concentration should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution of this compound (assuming a molecular weight of 1464.74 g/mol ).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of powder:
-
Volume of DMSO (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume of DMSO (µL) = (1 / 1464.74) * 1,000,000 / 10 ≈ 68.3 µL
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a few minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Stock Solution Preparation Table:
The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from standard vial sizes of this compound.[1]
| Amount of this compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
| 1 mg | 682.7 µL | 136.5 µL | 68.3 µL |
| 5 mg | 3.4136 mL | 682.7 µL | 341.4 µL |
| 10 mg | 6.8272 mL | 1.3654 mL | 682.7 µL |
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
This compound acts as an inhibitor of the CXCR4 receptor. The binding of the natural ligand, CXCL12 (SDF-1), to CXCR4 activates several downstream signaling cascades involved in cell survival, proliferation, and migration.[4][5]
References
How to prevent ALX 40-4C precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ALX 40-4C, with a focus on preventing precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small peptide inhibitor of the chemokine receptor CXCR4 and also acts as an antagonist of the APJ receptor (also known as apelin receptor).[1][2][3][4][5][6] By blocking these receptors, this compound inhibits their downstream signaling pathways, which are involved in various physiological and pathological processes, including cell migration, proliferation, and angiogenesis.
Q2: What is the common solvent for this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][7][8]
Q3: Why does this compound precipitate when added to my cell culture media?
Precipitation of this compound in aqueous-based cell culture media is a common issue that arises from its limited aqueous solubility. When a concentrated DMSO stock solution of this compound is diluted into the culture medium, the drastic change in solvent polarity can cause the compound to fall out of solution.[7] Other contributing factors can include the pH of the media, the presence of certain salts, and the temperature.[9][10][11]
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects.[2][7][12][13][14] However, sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[12]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experimental media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Rapid change in solvent polarity. | Perform a stepwise dilution of the DMSO stock solution. Instead of adding the stock directly to the final volume of media, first dilute it in a smaller volume of media and then add this intermediate dilution to the final volume. Gentle vortexing during addition can also aid in dispersion.[8] |
| Cloudiness or precipitate appears over time in the incubator. | The concentration of this compound exceeds its solubility limit in the specific media at 37°C. | Decrease the final concentration of this compound in your experiment. If a high concentration is necessary, consider using a co-solvent or a solubilizing agent, but be sure to test for any effects on your cells. |
| Precipitation is observed after thawing a frozen stock solution of this compound in DMSO. | Improper storage or repeated freeze-thaw cycles. | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. When thawing, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[8] |
| The pH of the media seems to affect precipitation. | The solubility of this compound may be pH-dependent. | While significant alteration of media pH can harm cells, slight adjustments within the physiological range (pH 7.2-7.4) might be possible. Test the solubility of this compound in media with slightly different pH values to identify an optimal range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gently warm the tube to 37°C for a few minutes and vortex again.
-
For difficult-to-dissolve compounds, brief sonication can be applied.[7]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To dilute the this compound DMSO stock solution into the final cell culture medium while minimizing precipitation.
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature and vortex to ensure it is completely dissolved.
-
Calculate the volume of the stock solution needed for your final experimental concentration.
-
Stepwise Dilution: a. In a sterile tube, add a volume of pre-warmed cell culture medium that is at least 10 times the volume of the stock solution to be added. b. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to create an intermediate dilution. c. Add this intermediate dilution to the final volume of your cell culture medium.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not extensively published, the following table provides an estimated solubility and recommended working concentrations based on its physicochemical properties and general principles of small molecule solubility.
| Parameter | DMEM | RPMI-1640 |
| Estimated Max. Soluble Concentration (with ≤0.5% DMSO) | ~10-20 µM | ~5-15 µM |
| Recommended Starting Concentration for Experiments | 1 µM | 1 µM |
| Recommended Maximum Final DMSO Concentration | ≤0.5% | ≤0.5% |
| Optimal pH Range for Solubility | 7.2 - 7.4 | 7.2 - 7.4 |
Note: This data is an estimation. It is crucial for researchers to empirically determine the optimal concentration and conditions for their specific experimental setup.
Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound acts as an antagonist at both the CXCR4 and APJ receptors, blocking the downstream signaling cascades initiated by their respective ligands, CXCL12 (SDF-1) and Apelin.
Caption: this compound inhibits both CXCR4 and APJ receptor signaling.
Experimental Workflow for Preventing Precipitation
The following workflow outlines the key steps to minimize this compound precipitation during its preparation and use in cell culture experiments.
Caption: Workflow for preparing this compound solutions to prevent precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: map04371 [genome.jp]
- 4. This compound | TargetMol [targetmol.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. glpbio.com [glpbio.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Optimizing ALX 40-4C concentration for maximum inhibition
Welcome to the technical support center for ALX 40-4C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for maximum inhibitory performance in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small peptide inhibitor of the chemokine receptor CXCR4.[1][2][3][4][5] Its primary mechanism of action is to block the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), to CXCR4.[1][6] In the context of HIV-1 research, it specifically inhibits the entry of X4 strains of the virus into host cells by interacting with the second extracellular loop of the CXCR4 co-receptor, thereby preventing the virus from using this receptor to mediate membrane fusion.[1][3][5][6][7]
Q2: What are the known targets of this compound?
The primary target of this compound is the CXCR4 receptor, for which it has a binding affinity (Ki) of 1 µM.[1][2][6] It also functions as an antagonist for the APJ receptor, with a reported IC50 of 2.9 µM.[1][2][6][8]
Q3: What is a good starting concentration for my inhibition experiment?
A good starting point for your experiments will depend on the specific HIV-1 strain and cell line you are using. Based on published data, effective concentrations (EC50) for inhibiting various HIV-1 strains are typically in the range of 0.06 to 1.34 µg/mL.[1][5][6] For initial experiments, a concentration within this range is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[4] When prepared in a solvent, it should be stored at -80°C for up to 1 year.[4] It is important to keep the compound away from moisture.[4] The choice of solvent may vary, so it is advisable to consult the manufacturer's instructions for the specific formulation you have.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or viral isolate being used. | Perform a dose-response experiment to determine the IC50 and optimal concentration for your system. See the "Experimental Protocols" section for a detailed methodology. |
| Viral Strain Specificity: this compound is effective against X4-tropic HIV-1 strains that use the CXCR4 co-receptor. It will not be effective against R5-tropic strains that use the CCR5 co-receptor. | Confirm the co-receptor tropism of your HIV-1 strain. | |
| Incorrect Experimental Setup: Errors in the experimental protocol, such as incorrect incubation times or cell densities, can affect the results. | Review and optimize your experimental protocol. Ensure all steps are performed consistently. | |
| Degraded this compound: Improper storage or handling of the compound can lead to its degradation. | Ensure that this compound has been stored correctly at the recommended temperature and protected from moisture. Use a fresh stock if degradation is suspected. | |
| High Cell Cytotoxicity | Excessive this compound Concentration: High concentrations of this compound can be toxic to cells. The 50% cytotoxic concentration (CC50) has been reported to be 21 µg/mL.[1][5][6] | Determine the CC50 of this compound in your specific cell line using a cytotoxicity assay. Ensure that the concentrations used in your inhibition assays are well below the CC50 value. |
| Inconsistent Results | Variability in Cell Culture: Inconsistent cell passage numbers, confluency, or health can lead to variable experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are healthy and at the appropriate confluency for your experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentrations of reagents. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and precision. |
Quantitative Data Summary
The following tables summarize the reported inhibitory and cytotoxic concentrations of this compound from various studies.
Table 1: Inhibitory Potency of this compound against HIV-1
| HIV-1 Strain/Isolate | EC50 (µg/mL) | Reference |
| HIV-1 NL4-3 | 0.34 ± 0.04 | [1][5][6] |
| HIV-1 NC10 | 0.37 ± 0.01 | [1][5][6] |
| HIV-1 HXB2 | 0.18 ± 0.11 | [1][5][6] |
| HIV-1 HC43 | 0.06 ± 0.02 | [1][5][6] |
| HIV-1 NL4-3 env | 0.38 ± 0.01 | [1][5][6] |
| HIV-1 NC10 (env-recombinant) | 0.40 ± 0.0 | [1][5][6] |
| HIV-1 HXB2 env | 1.34 ± 0.06 | [1][5][6] |
| HIV-1 HC43 (env-recombinant) | 1.02 ± 0.29 | [1][5][6] |
Table 2: IC50 and CC50 Values for this compound
| Parameter | Value | Target/Assay | Reference |
| Ki | 1 µM | SDF-1 binding to CXCR4 | [1][2][6] |
| IC50 | 2.9 µM | APJ receptor binding | [1][2][6][8] |
| IC50 | 3.41 µM | HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | [1][5][6] |
| IC50 | 3.1 µM | HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | [1][5][6] |
| CC50 | 21 µg/mL | Cytotoxicity | [1][5][6] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a HIV-1 Infectivity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a given X4-tropic HIV-1 strain.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells)
-
X4-tropic HIV-1 virus stock
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Luciferase assay reagent (or other appropriate readout for your cell line)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for the highest dose could be 10-20 µg/mL, followed by 2-fold or 3-fold serial dilutions. Include a "no drug" control.
-
Pre-incubation: Remove the culture medium from the cells and add the diluted this compound to the respective wells. Incubate for 1 hour at 37°C.
-
Infection: Add the HIV-1 virus stock (at a pre-determined titer that gives a robust signal) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the extent of viral infection. For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity.
-
Data Analysis:
-
Normalize the readouts to the "no drug" control (representing 100% infection).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cells (same as used in the infectivity assay)
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at the same density as in the infectivity assay.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium, similar to the IC50 protocol. Include a "no drug" control.
-
Treatment: Add the diluted this compound to the respective wells.
-
Incubation: Incubate the plates for the same duration as the infectivity assay (e.g., 48-72 hours) at 37°C.
-
Readout: Measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the readouts to the "no drug" control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the CC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the CXCR4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. molnova.com [molnova.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. universalbiologicals.com [universalbiologicals.com]
Potential off-target effects of ALX 40-4C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of ALX 40-4C. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions to address specific experimental issues.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target versus off-target effects.
Issue 1: Unexpected Decrease in Cell Proliferation or Viability
Question: I am using this compound to inhibit CXCR4-mediated cell migration, but I am observing a significant and unexpected decrease in overall cell number and viability. My cells express CXCR4, but the effect seems independent of migration inhibition. What could be the cause?
Answer:
This issue may be due to the off-target antagonism of the Apelin Receptor (APJ) by this compound. The apelin/APJ system is known to be involved in cell proliferation and survival in various cell types.[1][2][3] Inhibition of APJ signaling can lead to reduced proliferation or even apoptosis in cells that are dependent on this pathway for growth.
Experimental Protocol to Investigate Off-Target Effect:
-
Characterize APJ Expression:
-
Objective: Determine if your cell line of interest expresses the APJ receptor.
-
Methodology:
-
Quantitative PCR (qPCR): Measure APJ mRNA levels. Design primers specific for the APJ receptor (gene name: APLNR). Use appropriate housekeeping genes for normalization.
-
Western Blot: Detect APJ protein. Use a validated antibody against the APJ receptor. Include a positive control cell line known to express APJ, if available.
-
Flow Cytometry: Quantify cell surface expression of APJ using a fluorescently labeled antibody.
-
-
-
Rescue Experiment with an APJ Agonist:
-
Objective: Determine if the anti-proliferative effects of this compound can be reversed by specifically activating the APJ receptor.
-
Methodology:
-
Culture your cells in the presence of this compound at the concentration causing the unexpected effect.
-
In a parallel set of experiments, co-treat the cells with this compound and a specific APJ receptor agonist (e.g., Apelin-13).
-
Assess cell viability and proliferation using standard assays (e.g., MTT, BrdU incorporation, or cell counting).
-
Expected Outcome: If the effect is due to APJ antagonism, co-treatment with an APJ agonist should rescue the phenotype and restore normal cell proliferation.
-
-
Issue 2: Altered Cellular Morphology or Adhesion
Question: After treating my cells with this compound, I've noticed changes in cell shape and adhesion to the culture plate, which is not a typical outcome of CXCR4 inhibition in my system. What could be happening?
Answer:
The observed effects on cellular morphology and adhesion may be linked to the off-target inhibition of the APJ receptor. The apelin/APJ system has been implicated in regulating the cytoskeleton, cell spreading, and adhesion.[4]
Experimental Protocol to Investigate Off-Target Effect:
-
Confirm APJ Expression: As detailed in the protocol for Issue 1, confirm that your cells express the APJ receptor.
-
Phenotypic Comparison with a Specific APJ Antagonist:
-
Objective: Compare the morphological changes induced by this compound with those induced by a highly specific APJ antagonist (e.g., ML221).
-
Methodology:
-
Treat your cells with this compound at the concentration that causes the morphological changes.
-
In parallel, treat cells with a range of concentrations of a specific APJ antagonist.
-
Use microscopy to observe and document changes in cell morphology, such as cell spreading, formation of stress fibers, and focal adhesions.
-
Expected Outcome: If the morphological changes are due to off-target APJ inhibition, the specific APJ antagonist should phenocopy the effects of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of this compound?
A1: The primary and most well-documented off-target of this compound is the Apelin Receptor (APJ), also known as APLNR.[1][2][3][4][5][6][7] this compound acts as an antagonist at this receptor.
Q2: What is the difference in potency of this compound for CXCR4 versus the APJ receptor?
A2: this compound is more potent as an inhibitor of CXCR4 than as an antagonist of the APJ receptor. The inhibitory constant (Ki) for SDF-1 binding to CXCR4 is approximately 1 µM, while the half-maximal inhibitory concentration (IC50) for the APJ receptor is 2.9 µM.[1][2][3][4][5][6][7]
Q3: What are the known signaling pathways activated by the APJ receptor that could be affected by this compound?
A3: The APJ receptor is a G-protein coupled receptor (GPCR) that can activate several downstream signaling pathways, including:
-
Gαi/o pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Involved in cell survival, proliferation, and metabolism.[8][9]
-
Extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway: Regulates cell proliferation and differentiation.[8][9]
-
β-arrestin pathway: Involved in receptor desensitization and internalization, as well as G-protein independent signaling.[8][10]
Q4: What are the potential physiological consequences of off-target APJ inhibition by this compound in my experiments?
A4: The physiological roles of the apelin/APJ system are widespread, and its inhibition could lead to various unexpected effects in your experiments, depending on the cell type and context. These can include:
-
Cardiovascular effects: Regulation of blood pressure and cardiac contractility.[1][11]
-
Metabolism: Involvement in glucose and lipid metabolism.[8][11]
-
Cellular processes: Regulation of cell proliferation, migration, and apoptosis.[1][2][8][11][12]
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired level of CXCR4 inhibition in your specific assay.
-
Use a more specific CXCR4 antagonist as a control: Compare the results obtained with this compound to those from a more selective CXCR4 antagonist (e.g., AMD3100) that has no reported activity at the APJ receptor.
-
Validate your findings with a non-pharmacological approach: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down CXCR4 and confirm that the observed phenotype is indeed due to on-target inhibition.
Quantitative Data Summary
The following table summarizes the known quantitative data for the on-target and off-target activities of this compound.
| Target | Activity | Value | Reference |
| CXCR4 | Ki for SDF-1 binding | 1 µM | [1][2][3][4] |
| APJ Receptor | IC50 | 2.9 µM | [1][2][3][4][5][6][7] |
Visualizations
Signaling Pathways of this compound
Caption: On-target and off-target signaling pathways of this compound.
Troubleshooting Workflow for Unexpected Results
Caption: Workflow for troubleshooting unexpected results with this compound.
Logical Relationship of On-Target vs. Off-Target Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apelin receptor antagonist (ML221) treatment has a stimulatory effect on the testicular proliferation, antioxidants system and steroidogenesis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Apelin Effects Migration and Invasion Abilities of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of ALX 40-4C in experiments
Welcome to the technical support center for ALX 40-4C. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small synthetic peptide that acts as a competitive antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by binding to CXCR4 and blocking the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12).[1] This inhibition prevents the activation of downstream signaling pathways. This compound is composed of nine D-arginine residues, giving it a strong positive charge. It has also been shown to be an antagonist for the APJ receptor.[1]
Q2: What are the key binding parameters of this compound?
A2: The binding affinity of this compound for CXCR4 has been characterized by a Ki of 1 µM for the inhibition of SDF-1 binding.[1] It also acts as an antagonist for the APJ receptor with an IC50 of 2.9 µM.[1]
Q3: I am observing high background signal in my experiments with this compound. What is the likely cause?
A3: High background signal is a common issue when working with this compound and is often attributed to its highly cationic nature. The nine D-arginine residues give the peptide a strong positive charge, which can lead to non-specific binding to negatively charged surfaces such as plasticware, cell membranes, and other proteins through electrostatic interactions.
Q4: How can I confirm that the binding I am observing is specific to CXCR4?
A4: To confirm the specificity of this compound binding, a competition experiment using a high concentration of unlabeled SDF-1α, the natural ligand for CXCR4, can be performed. If the binding of your labeled this compound is significantly reduced in the presence of excess unlabeled SDF-1α, it indicates that the binding is specific to the SDF-1α binding site on CXCR4. Additionally, using a "blocking peptide" with a scrambled or unrelated sequence but similar physicochemical properties can help differentiate between specific and non-specific binding.[4]
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can obscure specific interactions and lead to inaccurate experimental results. The following guide provides systematic steps to troubleshoot and minimize this issue.
Issue: High Background Signal in Cell-Based Assays
High background in cell-based assays can be caused by the peptide binding to components of the cell membrane or extracellular matrix.
Troubleshooting Steps:
-
Optimize Blocking Buffer:
-
Action: Increase the concentration of the blocking agent or try different blocking agents. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. For highly charged peptides, consider using whole serum from the same species as your cells.
-
Rationale: Blocking agents saturate non-specific binding sites on the cell surface and experimental wells, reducing the opportunity for this compound to bind non-specifically.
-
-
Adjust Buffer Composition:
-
Action: Increase the salt concentration in your binding buffer (e.g., NaCl from 150 mM up to 500 mM).
-
Rationale: The increased ionic strength of the buffer can help to disrupt non-specific electrostatic interactions between the positively charged this compound and negatively charged cell surfaces.[5][6]
-
-
Include a Pre-incubation Step with Unlabeled Ligand:
-
Action: Before adding labeled this compound, pre-incubate your cells with a high concentration of unlabeled SDF-1α to block the specific CXCR4 binding sites.
-
Rationale: This will allow you to quantify the level of non-specific binding in your experiment.
-
Issue: Non-Specific Binding to Plasticware
The highly cationic nature of this compound can cause it to adhere to the negatively charged surfaces of standard laboratory plastics.
Troubleshooting Steps:
-
Use Low-Binding Microplates and Tubes:
-
Action: Switch to commercially available low-protein-binding microplates and tubes.
-
Rationale: These plastics are treated to have a more neutral or hydrophilic surface, which reduces non-specific hydrophobic and electrostatic interactions.
-
-
Pre-treat Plasticware:
-
Action: Pre-incubate your plates and tubes with a blocking solution (e.g., 1% BSA) for at least one hour before use.
-
Rationale: This will coat the surface of the plastic and reduce the available sites for non-specific peptide binding.
-
Quantitative Data Summary
| Parameter | Value | Receptor | Notes |
| Ki | 1 µM | CXCR4 | Inhibition of SDF-1 binding.[1] |
| IC50 | 2.9 µM | APJ | Antagonist activity.[1] |
| CC50 | 21 µg/mL | - | 50% cytotoxic concentration in HIV-1 studies. |
| EC50 | 0.06 - 1.34 µg/mL | - | Effective concentration for anti-HIV-1 activity against various strains. |
Experimental Protocols
Protocol: Competitive CXCR4 Binding Assay using Flow Cytometry
This protocol is adapted from a method for identifying compounds that disrupt the CXCL12-CXCR4 interaction and is suitable for assessing the binding of this compound.[7][8][9]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
This compound
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Assay Buffer: PBS with 0.5% BSA
-
Wash Buffer: PBS
-
96-well round-bottom low-binding plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and wash them once with Wash Buffer.
-
Resuspend the cells in Assay Buffer at a concentration of 5 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Competition Binding:
-
Add 50 µL of the cell suspension (2.5 x 10^5 cells) to each well of a 96-well plate.[7]
-
Add 50 µL of the this compound dilutions to the respective wells.
-
For control wells, add 50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled CXCL12 (for non-specific binding).
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 50 µL of fluorescently labeled CXCL12 at a final concentration that is at or below its Kd for CXCR4.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
-
Washing:
-
Centrifuge the plate at 400 x g for 5 minutes.[8]
-
Flick the plate to remove the supernatant and gently blot on a paper towel.
-
Resuspend the cells in 200 µL of Wash Buffer.
-
Repeat the centrifugation and washing step once more.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 200 µL of Wash Buffer.
-
Acquire the fluorescence data on a flow cytometer.
-
Gate on the live cell population and measure the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Subtract the MFI of the non-specific binding control from all other readings.
-
Plot the MFI against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Signaling Pathway of CXCR4
Caption: Competitive inhibition of the CXCR4 signaling pathway by this compound.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for troubleshooting and minimizing non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. taiclone.com [taiclone.com]
- 4. Peptide Blocking [novusbio.com]
- 5. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of residual TFA on ALX 40-4C bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of ALX 40-4C, with a specific focus on the impact of residual trifluoroacetic acid (TFA) on its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound is a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1), to CXCR4.[1][2] This interaction with the second extracellular loop of CXCR4 is the basis for its primary mechanism of action, which includes the suppression of X4 strains of HIV-1 replication.[1][2] Additionally, this compound is an antagonist of the Apelin Receptor (APJ), another G protein-coupled receptor.[1][2]
Q2: My this compound is supplied as a trifluoroacetate (TFA) salt. What is TFA and why is it present?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis of peptides, including this compound. It is utilized in the final step to cleave the peptide from the solid-phase resin and is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[3] Consequently, synthetic peptides are typically delivered as TFA salts, where residual TFA anions are bound to positively charged residues on the peptide.[4][5]
Q3: Can residual TFA affect the bioactivity of this compound in my experiments?
Yes, residual TFA can significantly impact experimental outcomes. Even at low concentrations, TFA can be cytotoxic, leading to unexpected cell death in cellular assays.[6] It can also alter the secondary structure and solubility of peptides, potentially reducing the biological activity of this compound.[3] This can manifest as a lower-than-expected potency in binding or functional assays.[7]
Q4: When should I consider removing TFA from my this compound sample?
TFA removal is highly recommended for most biological applications, especially for:
-
Cell-based assays: Due to its cytotoxic effects, TFA can interfere with cell proliferation and viability assays, leading to inaccurate results.[6][7]
-
In vivo studies: The potential toxicity of TFA is a significant concern for animal studies.[3]
-
Structural studies: TFA can alter the conformation of peptides, which would be detrimental for techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR) spectroscopy.[7]
-
Highly sensitive functional assays: To ensure that the observed effects are solely due to this compound and not an artifact of TFA, it is best to remove it.
For non-quantitative applications, such as using the peptide as an antigen for polyclonal antibody production, TFA removal may be less critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency (higher IC50/Ki) in binding or functional assays. | Residual TFA may be interfering with the interaction between this compound and its target receptors, CXCR4 or APJ, by altering the peptide's conformation or by directly affecting the assay components.[3] | Perform a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[8] Detailed protocols are provided below. |
| High levels of cell death or inhibition of cell proliferation in control wells (cells + this compound without other stimuli). | TFA is known to be cytotoxic even at nanomolar concentrations.[6][9] This can mask the specific effects of this compound. | Remove TFA from the peptide stock. As a control, treat a separate set of cells with a TFA solution (at the same concentration as in the peptide sample) to confirm its cytotoxic effect in your specific cell line.[9] |
| Poor solubility of this compound in biological buffers (e.g., PBS). | The presence of TFA counter-ions can affect the overall physicochemical properties of the peptide, including its solubility.[3][7] | Try dissolving the peptide in a small amount of sterile water before diluting it into the final buffer. If solubility issues persist, a TFA salt exchange to the hydrochloride or acetate form may improve solubility in common biological buffers.[8] |
| Variability between different batches of this compound. | Different synthesis and purification runs can result in varying levels of residual TFA, leading to inconsistent biological activity. | It is good practice to perform TFA removal on all new batches of this compound to ensure consistency across experiments. |
Quantitative Data Summary
This compound Bioactivity
| Target | Parameter | Value | Reference |
| CXCR4 | Ki | 1 µM | [1][2] |
| APJ Receptor | IC50 | 2.9 µM | [1][2][10] |
| HIV-1 (NL4-3, NC10) | EC50 | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL | [1] |
| HIV-1 (HXB2, HC43) | EC50 | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL | [1] |
| HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | IC50 | 3.41 µM | [1] |
| HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | IC50 | 3.1 µM | [1] |
| Cytotoxicity | CC50 | 21 µg/mL | [1][2] |
General Impact of Residual TFA on Biological Assays
| Effect | Observation | Concentration Range | Reference |
| Cytotoxicity | Inhibition of cell proliferation, induction of apoptosis. | As low as 10 nM | [6] |
| Assay Interference | Can act as an allosteric modulator of receptors or inhibit enzymes. | Varies by assay | [9] |
| Structural Alteration | Can change the secondary structure and conformation of peptides. | Not concentration-specific | [3][7] |
Experimental Protocols
Protocol 1: Ligand Binding Assay for this compound at the APJ Receptor
This protocol is adapted from methodologies used to assess the binding of ligands to the APJ receptor.[1][2]
-
Cell Preparation:
-
Harvest stably transfected cells expressing the APJ receptor using PBS (Ca²+ and Mg²+ free) with 0.5 nM EDTA.
-
Wash the cells twice with PBS.
-
Resuspend the cells in binding buffer (50 nM HEPES, pH 7.4, 1 nM CaCl₂, 5 nM MgCl₂, 0.1% bovine serum albumin) to a concentration of 5 x 10⁵ cells per 100 µL.
-
-
Binding Experiment:
-
In a final volume of 100 µL, combine the cell suspension with a single concentration of a radiolabeled ligand (e.g., 0.2 nM ¹²⁵I-Apelin-13).
-
Add increasing concentrations of unlabeled this compound (or unlabeled apelin-13 for the positive control).
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled apelin-13 to a set of tubes.
-
Incubate the samples for 90 minutes at room temperature.
-
-
Separation and Counting:
-
Terminate the incubation by centrifuging the cells to separate them from the binding buffer.
-
Wash the cell pellet once with 500 µL of cold binding buffer.
-
Determine the amount of bound ligand by measuring gamma emissions from the cell pellet.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a suitable model to determine the IC50.
-
Protocol 2: TFA Removal by HCl Exchange and Lyophilization
This is a common and effective method for replacing TFA counter-ions with hydrochloride.[4][5]
-
Dissolution: Dissolve the this compound TFA salt in sterile, distilled water to a concentration of approximately 1 mg/mL.[4]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Let the solution stand at room temperature for at least one minute.[4][5]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[3]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.[4]
-
Final Step: After the final lyophilization, the resulting this compound hydrochloride salt is ready to be dissolved in the appropriate buffer for your experiment.
Visualizations
Caption: this compound competitively antagonizes the CXCR4 receptor.
Caption: Experimental workflow for a competitive ligand binding assay.
Caption: Decision workflow for TFA removal from this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. universalbiologicals.com [universalbiologicals.com]
ALX 40-4C degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving ALX 40-4C, a potent CXCR4 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in a question-and-answer format, providing direct and actionable advice.
Peptide Handling and Storage
Question: How should I store this compound upon receipt?
Answer: Proper storage is critical to maintain the integrity and activity of this compound. Storage conditions depend on whether the peptide is in a lyophilized (powder) or solubilized form.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Keep away from moisture.[1] Shipped with blue ice or at ambient temperature.[1] |
| In Solvent | -80°C | Up to 1 year[1] | Avoid repeated freeze-thaw cycles. |
Question: What is the recommended procedure for reconstituting lyophilized this compound?
Answer: To ensure accurate concentration and optimal activity, follow these steps for reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect stability.
-
Solvent Selection: The choice of solvent can impact solubility and stability. For initial stock solutions, sterile, nuclease-free water is a common choice. For specific in vivo or in vitro applications, consult relevant literature for appropriate buffer systems.
-
Reconstitution: Add the desired volume of solvent to the vial. Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted solution into single-use volumes.
-
Storage of Aliquots: Store the aliquots at -80°C for long-term stability.
Question: I am observing precipitate in my reconstituted this compound solution after thawing. What should I do?
Answer: Precipitate formation can indicate issues with solubility or aggregation. Here are some troubleshooting steps:
-
Warm Gently: Warm the vial to 37°C for a short period to see if the precipitate redissolves.
-
Sonication: A brief sonication in a water bath can help to break up aggregates and improve solubility.
-
pH Adjustment: The solubility of peptides can be pH-dependent. For a highly basic peptide like this compound (composed of D-arginine residues), ensuring the solution is not at a highly basic pH may be necessary. However, any pH adjustments should be done cautiously and validated for your specific assay.
-
Use a Fresh Aliquot: If the precipitate persists, it is best to discard the aliquot and use a fresh one to ensure accurate concentration and activity in your experiment.
Experimental Troubleshooting
Question: I am not observing the expected inhibitory effect of this compound on CXCR4 signaling in my cell-based assay. What are the potential causes?
Answer: A lack of biological effect can stem from several factors, ranging from the peptide's integrity to the experimental setup.
Troubleshooting Workflow for No Biological Effect
Caption: Troubleshooting workflow for addressing a lack of biological effect with this compound.
Question: My experimental results with this compound are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental procedures. Key areas to scrutinize include:
-
Peptide Handling: Ensure consistent reconstitution and storage procedures. Repeated freeze-thaw cycles of the same stock solution can lead to degradation and should be avoided by using single-use aliquots.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, as receptor expression levels can change over time in culture. Ensure cells are healthy and free from contamination.
-
Assay Timing and Reagents: Use freshly prepared reagents and adhere to consistent incubation times. The biological activity of ligands like CXCL12/SDF-1α can also degrade over time.
This compound Degradation and Stability
While specific degradation pathways for this compound are not extensively published, its structure as a poly-D-arginine peptide provides insights into its stability. The use of D-amino acids confers significant resistance to enzymatic degradation by proteases.[2][3] However, chemical degradation pathways common to all peptides should be considered.
Potential Degradation Pathways for this compound:
| Degradation Pathway | Description | Factors Promoting Degradation |
| Hydrolysis | Cleavage of the peptide bonds. | Extreme pH (acidic or basic conditions) and elevated temperatures. |
| Oxidation | While this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over long-term storage, especially in the presence of metal ions or oxidizing agents. | Exposure to oxygen, light, and metal ions. |
| Aggregation | Formation of non-covalent peptide multimers, which can lead to precipitation and loss of activity. | High peptide concentration, repeated freeze-thaw cycles, and certain pH conditions. |
| Racemization | Although composed of D-amino acids, extreme pH and temperature could potentially lead to racemization, though this is less common under standard experimental conditions. | Extreme pH, particularly basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and to develop stability-indicating analytical methods.[4][5]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. The goal is to achieve 10-20% degradation.[4][6]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for various time points.
-
Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the solution at a higher temperature (e.g., 70-80°C) for various time points.
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study of this compound.
Signaling Pathway
This compound exerts its biological effect by inhibiting the binding of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) to its receptor, CXCR4. This interaction is crucial for various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.
CXCR4 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the binding of CXCL12 to the CXCR4 receptor, blocking downstream signaling.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming inconsistent results in ALX 40-4C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with ALX 40-4C, a competitive antagonist of the CXCR4 receptor.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter, helping you to achieve more consistent and reliable results.
Issue: High Variability in Cell Viability/Cytotoxicity Assays
Question: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Peptide Instability | This compound is a peptide and may be susceptible to degradation by proteases in serum-containing media. Minimize incubation times when possible. For longer experiments, consider using serum-free or reduced-serum media if appropriate for your cell line. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] |
| Incomplete Solubilization | Peptides can be challenging to dissolve fully.[2] Ensure the lyophilized peptide is completely dissolved in an appropriate solvent like sterile, high-purity DMSO before further dilution into aqueous media.[1] When diluting, add the stock solution to the media slowly while gently vortexing to prevent precipitation.[1] |
| Precipitation in Media | The peptide may precipitate when diluted into culture media, especially at high concentrations. Visually inspect your media for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or testing different media formulations. |
| Cell Health and Passage Number | Unhealthy cells or cells at a high passage number can respond inconsistently to treatment. Ensure your cells are healthy, have a consistent passage number, and exhibit normal morphology. |
| Variable CXCR4 Expression | The expression of CXCR4 can vary with cell density and passage number. Seed cells at a consistent density for all experiments and regularly check CXCR4 expression levels using flow cytometry or Western blotting. |
Issue: Inconsistent Inhibition of Cell Migration/Chemotaxis
Question: My chemotaxis assay shows variable or no inhibition of cell migration with this compound. What could be the problem?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. |
| Degradation of Chemokine | The chemokine used as a chemoattractant (e.g., CXCL12/SDF-1α) may have lost its activity due to improper storage or handling. Use a fresh aliquot of the chemokine and test its activity to ensure it effectively stimulates migration in the absence of an inhibitor. |
| Incorrect Incubation Times | Pre-incubation with this compound and the duration of the migration assay are critical parameters. Optimize the pre-incubation time with the inhibitor (typically 30-60 minutes) and the overall migration time (e.g., 2-4 hours).[3] |
| Low CXCR4 Expression | The cells you are using may have low or inconsistent levels of CXCR4 expression. Confirm CXCR4 expression on the cell surface using flow cytometry. |
Issue: Inconsistent Downstream Signaling Results (Western Blot)
Question: I'm seeing variable phosphorylation of downstream targets like ERK and Akt in my Western blots after this compound treatment. How can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Serum Starvation | Basal levels of ERK and Akt phosphorylation can be high in the presence of serum. Serum-starve your cells for 4-6 hours before inhibitor pre-treatment and chemokine stimulation to reduce background signaling. |
| Timing of Stimulation and Lysis | The kinetics of ERK and Akt phosphorylation are rapid. Optimize the stimulation time with the chemokine (e.g., 5-10 minutes) and ensure rapid cell lysis immediately after stimulation to capture the peak phosphorylation event. |
| Inactive Reagents | Ensure that the chemokine used for stimulation is active and that your lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
| Off-Target Effects | This compound is also an antagonist of the APJ receptor.[4] Consider whether signaling through the APJ receptor could be influencing your results. If possible, use a more specific CXCR4 antagonist, such as AMD3100, as a positive control to confirm that the observed effects are CXCR4-mediated. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small peptide inhibitor that acts as a competitive antagonist of the chemokine receptor CXCR4. It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4. This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. This compound also exhibits antagonist activity at the APJ receptor.[4]
Q2: What is the recommended solvent and storage for this compound?
A2: It is recommended to first dissolve lyophilized this compound in a small amount of a sterile, non-aqueous solvent such as DMSO. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Once prepared, stock solutions are generally stable for up to one month at -20°C.[1]
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your experimental system. Published studies have used concentrations ranging from the nanomolar to low micromolar range.
Q4: How can I confirm that my cells express CXCR4?
A4: You can verify the expression of CXCR4 on your cells using several techniques, including:
-
Flow Cytometry: This is the most common method to quantify cell surface expression of CXCR4.
-
Western Blotting: This technique can be used to detect the total cellular protein levels of CXCR4.
-
Immunofluorescence/Immunocytochemistry: These methods allow for the visualization of CXCR4 localization on the cell surface or within the cell.
Q5: Are there any known off-target effects of this compound?
A5: Yes, this compound is also known to be an antagonist of the APJ receptor.[4] This is an important consideration when interpreting your data, as some of the observed effects may be due to the inhibition of APJ signaling. If your experimental system expresses the APJ receptor, you may need to use additional controls to dissect the specific effects of CXCR4 inhibition.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/ml and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (typically at 560 nm excitation and 590 nm emission) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Chemotaxis Assay (Transwell-based)
-
Cell Preparation: Culture your cells to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the Transwell plate. Add medium without the chemoattractant to some wells as a negative control.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.
-
Data Analysis: Express the number of migrated cells as a percentage of the control (chemokine-only) and determine the inhibitory effect of this compound.
Western Blot for p-ERK/p-Akt
-
Cell Culture and Starvation: Plate your cells and grow them to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with the desired concentration of this compound or a vehicle control for 30-60 minutes.
-
Chemokine Stimulation: Stimulate the cells with an optimal concentration of CXCL12 for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities and normalize the levels of p-ERK and p-Akt to their respective total protein levels.
Visualizations
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Efficacy Testing.
Caption: Troubleshooting Flowchart for Inconsistent this compound Results.
References
Validation & Comparative
A Comparative Guide to CXCR4 Inhibition: ALX 40-4C versus Plerixafor (AMD3100)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent CXCR4 inhibitors: ALX 40-4C and Plerixafor (also known as AMD3100). The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in various physiological and pathological processes, including hematopoietic stem cell (HSC) trafficking, HIV-1 entry, and cancer metastasis.[1][2][3] Consequently, the development of effective CXCR4 antagonists is of significant interest in multiple therapeutic areas. This document outlines the comparative performance of this compound and Plerixafor, supported by experimental data, to aid researchers in their drug development and scientific investigations.
At a Glance: Key Differences
| Feature | This compound | Plerixafor (AMD3100) |
| Molecular Type | Small peptide inhibitor (N-α-acetyl-nona-D-arginine amide acetate)[4][5] | Small molecule (bicyclam derivative)[1][6] |
| Primary Binding Site on CXCR4 | Interacts with the second extracellular loop.[4][5] | Binds to a triad of acidic residues (Asp171, Asp262, and Glu288) within the transmembrane domains.[1][2] |
| Reported Potency (IC50/Ki) | Ki of 1 µM for inhibiting SDF-1 binding; IC50 of ~20 nM for inhibiting SDF-1-mediated calcium mobilization.[5][7] | IC50 of 44 nM for CXCR4 antagonism; IC50 of 5.7 nM for inhibiting CXCL12-mediated chemotaxis.[8][9] |
| Clinical Development Status | Investigated in Phase I/II clinical trials for HIV-1.[4] | FDA-approved (as Mozobil®) for mobilizing hematopoietic stem cells for autologous transplantation.[10] |
| Mechanism of Action | Primarily a competitive antagonist, though it may exhibit weak partial agonist activity under certain conditions.[11][12] | Primarily a competitive antagonist, but can also act as a weak partial agonist.[11][12] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Plerixafor in various in vitro assays. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of SDF-1/CXCL12 Binding and Functional Assays
| Assay | This compound | Plerixafor (AMD3100) |
| Inhibition of SDF-1/CXCL12 Binding (Ki) | 1 µM[5] | Not explicitly reported as Ki in the provided results. |
| Inhibition of SDF-1/CXCL12-mediated Calcium Mobilization (IC50) | ~20 nM[7] | Not explicitly reported in the provided results. |
| CXCR4 Antagonism (IC50) | Not explicitly reported in the provided results. | 44 nM[9] |
| Inhibition of CXCL12-mediated Chemotaxis (IC50) | Not explicitly reported in the provided results. | 5.7 nM[9] |
| Inhibition of HIV-1 Replication (EC50) | Not explicitly reported in the provided results. | 1-10 nM[9] |
| Antagonism of APJ Receptor (IC50) | 2.9 µM[5] | Not reported to interact with APJ receptor. |
Mechanism of Action and Binding Sites
Both this compound and Plerixafor function as antagonists of the CXCR4 receptor, preventing the binding of its natural ligand, SDF-1α.[3][4] This blockade disrupts the downstream signaling pathways initiated by SDF-1α binding. However, their interaction with the receptor occurs at distinct sites.
Plerixafor (AMD3100) , a bicyclam molecule, interacts with a pocket within the transmembrane helices of CXCR4.[1][2] Specifically, it forms interactions with three key acidic residues: Aspartate 171 (Asp171) in transmembrane domain IV, Aspartate 262 (Asp262) in transmembrane domain VI, and Glutamate 288 (Glu288) in transmembrane domain VII.[1][2]
This compound , a small peptide composed of nine D-arginine residues, is understood to interact with the second extracellular loop of the CXCR4 receptor.[4][5] This interaction is also effective in blocking the binding of SDF-1α and the entry of X4-tropic strains of HIV-1.[4][5]
Interestingly, some studies have suggested that both AMD3100 and ALX40-4C can act as weak partial agonists under certain experimental conditions, particularly with constitutively active mutants of CXCR4.[11][12] This suggests a more complex interaction with the receptor than simple competitive antagonism.
Signaling Pathway and Inhibition
The binding of SDF-1α to CXCR4 triggers a cascade of intracellular signaling events, primarily through G-protein coupling, leading to cellular responses such as chemotaxis, calcium mobilization, and cell survival. Both this compound and Plerixafor interrupt this signaling cascade at its inception by preventing the initial ligand-receptor interaction.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Plerixafor are provided below. These represent generalized protocols and may be subject to modification based on specific cell types and experimental goals.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the intracellular calcium flux induced by SDF-1α binding to CXCR4.
Methodology:
-
Cell Culture: CXCR4-expressing cells (e.g., cell lines or primary cells) are seeded into 96-well black-walled, clear-bottom plates and cultured to an appropriate confluency.[13]
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-2 AM or Fluo-3) in the dark at room temperature.[13]
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the CXCR4 antagonist (this compound or Plerixafor).[13]
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of a specific concentration of SDF-1α to all wells to induce calcium mobilization. The fluorescence intensity is then monitored over time.[13]
-
Data Analysis: The increase in fluorescence upon SDF-1α stimulation is measured. The inhibitory effect of the antagonist is calculated relative to the response with SDF-1α alone. IC50 values are determined by plotting the percent inhibition against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, in this case, SDF-1α.
Methodology:
-
Assay Assembly: A chemotaxis chamber, such as a Transwell plate with a porous membrane, is used. The lower chamber is filled with medium containing SDF-1α as the chemoattractant.[14]
-
Cell Preparation: CXCR4-expressing cells are harvested and resuspended in a serum-free medium. The cells are pre-incubated with various concentrations of this compound or Plerixafor.[8]
-
Initiation of Migration: The cell suspension is added to the upper chamber (the insert) of the Transwell plate.[14]
-
Incubation: The plate is incubated for a period sufficient to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.[14]
-
Quantification of Migration: After incubation, non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted using microscopy or quantified using a plate reader after cell lysis and dye elution.[14]
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the absence of the inhibitor to determine the percent inhibition. IC50 values are then calculated.
Conclusion
Both this compound and Plerixafor are potent inhibitors of the CXCR4 receptor, albeit with distinct molecular characteristics and binding sites. Plerixafor has a well-established clinical application in hematopoietic stem cell mobilization, supported by its robust in vivo activity. This compound, while not progressing to the same clinical stage for its initial indication, remains a valuable tool for in vitro and preclinical research into CXCR4 biology. The choice between these two inhibitors will depend on the specific research question, the desired experimental system, and whether a peptide-based or small molecule inhibitor is more appropriate for the intended application. The data and protocols presented in this guide are intended to provide a solid foundation for making such informed decisions in the pursuit of novel therapeutics targeting the CXCR4/SDF-1α axis.
References
- 1. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 4. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plerixafor inhibits chemotaxis toward SDF-1 and CXCR4-mediated stroma contact in a dose-dependent manner resulting in increased susceptibility of BCR-ABL+ cell to Imatinib and Nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Phase 1 Study of the CXCR4 Antagonist Plerixafor in Combination With High-Dose Cytarabine and Etoposide in Children With Relapsed or Refractory Acute Leukemias or Myelodysplastic Syndrome: A Pediatric Oncology Experimental Therapeutics Investigators’ Consortium Study (POE 10-03) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
A Comparative Guide to ALX 40-4C and T140 Analogs as Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two classes of CXCR4 antagonists, ALX 40-4C and T140 analogs, focusing on their anti-HIV activity. Both compounds function as entry inhibitors, specifically targeting the CXCR4 co-receptor, which is utilized by X4-tropic strains of HIV-1 to enter host cells. Understanding the nuances of their performance, as indicated by experimental data, is crucial for the development of new antiretroviral therapies.
Introduction to CXCR4 Antagonists in HIV Therapy
The entry of HIV-1 into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1][2] X4-tropic HIV-1 strains, which often emerge in later stages of the disease and are associated with a more rapid decline in CD4+ T-cell counts, exclusively use the CXCR4 co-receptor.[2] Consequently, CXCR4 has become a significant target for the development of anti-HIV drugs.
This compound and T140 are both peptidic CXCR4 antagonists that have demonstrated potent anti-HIV-1 activity by blocking the interaction between gp120 and CXCR4, thereby preventing viral entry.[3][4] This guide will delve into the available quantitative data on their anti-HIV efficacy, detail the experimental methods used to assess their activity, and visualize the underlying biological pathways and experimental workflows.
Quantitative Comparison of Anti-HIV Activity
The following tables summarize the in vitro anti-HIV-1 activity of this compound and various T140 analogs. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines, viral strains, and assay formats.
Table 1: Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Cell Line | Assay Type | EC50 (µg/mL) | EC50 (µM)¹ | Cytotoxicity (CC50 in µg/mL) | Reference |
| NL4-3 | PM1 | Syncytia Formation | 0.04 | ~0.027 | >100 | [Doranz et al., 1997] |
| HXB2 | PM1 | Syncytia Formation | 0.1 | ~0.068 | >100 | [Doranz et al., 1997] |
| env-recombinant NL4-3 | U87.CD4.CXCR4 | Single-cycle infection | 0.38 ± 0.01 | ~0.259 | 21 | [MedchemExpress] |
| env-recombinant HXB2 | U87.CD4.CXCR4 | Single-cycle infection | 1.34 ± 0.06 | ~0.915 | 21 | [MedchemExpress] |
¹ Molar concentration calculated based on a molecular weight of 1464.7 g/mol for this compound.
Table 2: Anti-HIV-1 Activity of T140 and its Analogs
| Compound | HIV-1 Strain | Cell Line | Assay Type | IC50 (nM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| T140 | IIIB | MT-4 | p24 antigen | 1.8 | >25 | >13,889 | [Tamamura et al., 1998] |
| TC14005 | IIIB | MT-4 | p24 antigen | 0.82 | >25 | >30,488 | [Tamamura et al., 2000] |
| 4F-benzoyl-TN14003 | NL4-3 | MAGI | Single-cycle infection | 0.96 | >100 | >104,167 | [Tamamura et al., 2003] |
| CVX15 (T140 analog) | NL4-3 | - | - | 1.1 | - | - | [Wu et al., 2010] |
Experimental Protocols
The anti-HIV activity of CXCR4 antagonists is typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the comparison.
Syncytia Formation Assay
This assay is used to determine the ability of a compound to inhibit HIV-1 Env-mediated cell-cell fusion.
-
Cells: PM1 T-cells are co-cultured with H9/NL4-3 cells (chronically infected with the NL4-3 strain of HIV-1).
-
Procedure:
-
PM1 cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 30 minutes at 37°C.
-
H9/NL4-3 cells are then added to the culture.
-
The co-culture is incubated for 18-24 hours at 37°C.
-
The formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) is observed and quantified under a microscope.
-
-
Endpoint: The EC50 is calculated as the concentration of the compound that inhibits syncytia formation by 50% compared to the untreated control.
Single-Cycle Infection Assay (TZM-bl Reporter Gene Assay)
This assay quantifies the inhibition of viral entry using a genetically engineered cell line.
-
Cells: TZM-bl cells, which are HeLa cells expressing CD4, CCR5, and CXCR4, and contain integrated reporter genes for luciferase and β-galactosidase under the control of the HIV-1 LTR.
-
Virus: Env-pseudotyped viruses (e.g., NL4-3 or HXB2 Env) are used to ensure a single round of infection.
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compound for 1 hour at 37°C.
-
A fixed amount of pseudovirus is added to each well.
-
The plates are incubated for 48 hours at 37°C.
-
The cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Endpoint: The EC50 is determined as the compound concentration that causes a 50% reduction in luciferase activity (relative light units) compared to virus-infected cells in the absence of the inhibitor.
p24 Antigen Capture ELISA
This assay measures the amount of HIV-1 p24 capsid protein in the culture supernatant, which is indicative of viral replication.
-
Cells: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
-
Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB).
-
Procedure:
-
MT-4 cells are infected with HIV-1 in the presence of various concentrations of the test compound.
-
The cultures are incubated for 4-5 days at 37°C.
-
The culture supernatants are collected, and the virus is inactivated.
-
The amount of p24 antigen is quantified using a commercially available ELISA kit.
-
-
Endpoint: The IC50 is the concentration of the compound that inhibits p24 production by 50% relative to the virus control without any inhibitor.
Mandatory Visualizations
Signaling Pathway of HIV-1 Entry via CXCR4 and its Inhibition
The following diagram illustrates the key steps in X4-tropic HIV-1 entry and the mechanism of action of CXCR4 antagonists like this compound and T140 analogs.
Caption: HIV-1 entry via the CXCR4 co-receptor and its blockade by antagonists.
Experimental Workflow for Evaluating CXCR4 Antagonists
This diagram outlines a typical workflow for the in vitro evaluation of potential CXCR4 antagonists for their anti-HIV activity.
Caption: A generalized workflow for the in vitro assessment of CXCR4 antagonists.
Discussion and Conclusion
Both this compound and the T140 series of analogs have demonstrated potent and specific inhibition of X4-tropic HIV-1 strains by targeting the CXCR4 co-receptor. The available data suggest that T140 and its derivatives, such as TC14005 and 4F-benzoyl-TN14003, exhibit remarkably high potency, with IC50 values in the low nanomolar range, and very high selectivity indexes. [Tamamura et al., 1998, 2000, 2003] this compound also shows potent anti-HIV activity, with EC50 values in the nanomolar to low micromolar range depending on the viral strain and assay system. [Doranz et al., 1997, MedchemExpress]
A key difference highlighted in some studies is their effect on CXCR4 signaling. One study characterized T140 as an inverse agonist, meaning it can reduce the basal signaling activity of the receptor, while this compound was found to be a weak partial agonist. This distinction could have implications for their long-term therapeutic use and potential side effects.
The development of T140 analogs has focused on improving potency, reducing cytotoxicity, and enhancing biostability. For instance, the introduction of modifications in analogs like 4F-benzoyl-TN14003 has led to improved in vivo stability.
References
- 1. Small molecules anti-HIV therapeutics targeting CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ALX 40-4C and Other Peptide Inhibitors Targeting the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the peptide inhibitor ALX 40-4C with other notable inhibitors of the C-X-C chemokine receptor type 4 (CXCR4). The objective is to offer a clear perspective on their performance based on available experimental data, aiding in the selection and development of therapeutic agents targeting the CXCR4 signaling axis. This axis is a critical mediator in various pathological processes, including HIV-1 entry, cancer metastasis, and inflammatory diseases.
Introduction to CXCR4 and Its Inhibition
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a pivotal role in cellular trafficking, proliferation, and survival.[1] Dysregulation of the CXCL12/CXCR4 axis is implicated in the progression of numerous diseases, making it a prime target for therapeutic intervention. Peptide inhibitors, due to their high specificity and potency, represent a promising class of CXCR4 antagonists. This guide focuses on this compound and compares its performance with other well-characterized peptide and small molecule inhibitors of CXCR4.
Quantitative Performance Comparison
The following tables summarize the key in vitro performance metrics for this compound and other selected CXCR4 inhibitors. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: Inhibitory Activity Against SDF-1/CXCL12 Binding and Function
| Inhibitor | Type | Target(s) | K_i_ (SDF-1/CXCL12 Binding) | IC_50_ (SDF-1/CXCL12-mediated activity) | Reference(s) |
| This compound | Peptide | CXCR4, APJ Receptor | 1 µM | 2.9 µM (APJ) | [2][3][4] |
| T-140 | Peptide | CXCR4 | - | Potent inhibition of CXCL12 responses | [5][6] |
| TC14012 | Peptide (T-140 analog) | CXCR4 | - | Potent inhibition of CXCL12 responses | [5] |
| TN14003 | Peptide (T-140 analog) | CXCR4 | - | Potent inhibition of CXCL12 responses | [5] |
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 | - | 44 nM (CXCR4 binding), 5.7 nM (Chemotaxis) | [7][8][9][10][11] |
Table 2: Anti-HIV-1 Activity
| Inhibitor | EC_50_ (HIV-1 Inhibition) | CC_50_ (Cytotoxicity) | Cell Line(s) | HIV-1 Strain(s) | Reference(s) |
| This compound | 0.06 - 1.34 µg/mL | 21 µg/mL | - | NL4-3, NC10, HXB2, HC43 | [2][4][12] |
| T-22 | 0.008 µg/mL | 54 µg/mL | Human T cells | - | [13] |
| AMD3100 (Plerixafor) | 1 - 10 nM | - | - | HIV-1, HIV-2 | [7][10] |
Mechanism of Action and Signaling Pathways
This compound is a small peptide that acts as an antagonist of the CXCR4 receptor. It is believed to interact with the second extracellular loop of CXCR4, thereby inhibiting the binding of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein gp120.[2][8] This blockade prevents the conformational changes in CXCR4 necessary for downstream signaling and viral entry.
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. Inhibition of this interaction by this compound and other antagonists disrupts these pathways.
Caption: CXCL12 binding to CXCR4 initiates multiple downstream signaling pathways.
Experimental Methodologies
The data presented in this guide were derived from a variety of in vitro assays designed to assess the binding affinity and functional inhibition of CXCR4 antagonists. Below are detailed descriptions of the key experimental protocols.
Competitive Binding Assay
Objective: To determine the ability of a test compound (e.g., this compound) to compete with a known ligand (e.g., fluorescently labeled CXCL12 or an anti-CXCR4 antibody) for binding to the CXCR4 receptor.
Protocol:
-
Cell Preparation: A cell line endogenously or recombinantly expressing high levels of CXCR4 (e.g., Jurkat cells, CHO-CXCR4 cells) is cultured and harvested.
-
Incubation: The cells are incubated with a fixed concentration of a fluorescently labeled CXCL12 analog or a phycoerythrin (PE)-conjugated anti-CXCR4 antibody (e.g., 12G5) in the presence of varying concentrations of the unlabeled test inhibitor.
-
Washing: Unbound ligands and inhibitors are removed by washing the cells with a suitable buffer.
-
Detection: The amount of fluorescent ligand or antibody bound to the cells is quantified using flow cytometry.
-
Data Analysis: The median fluorescence intensity is plotted against the concentration of the test inhibitor. The IC_50_ value, the concentration of inhibitor that reduces the fluorescent signal by 50%, is calculated using non-linear regression analysis.
Caption: Workflow for a competitive binding assay to determine inhibitor potency.
Chemotaxis Assay (Transwell Assay)
Objective: To assess the ability of a CXCR4 inhibitor to block the migration of cells towards a CXCL12 gradient.
Protocol:
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate.
-
Cell Seeding: CXCR4-expressing cells are seeded in the upper chamber of the Transwell insert in a serum-free medium.
-
Chemoattractant and Inhibitor Addition: The lower chamber is filled with a medium containing CXCL12 as a chemoattractant. The test inhibitor at various concentrations is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a sufficient time to allow cell migration through the membrane.
-
Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells is plotted against the inhibitor concentration to determine the IC_50_ for migration inhibition.
Caption: Inhibition of CXCL12-induced cell migration by CXCR4 antagonists.
Conclusion
This compound is a well-characterized peptide inhibitor of the CXCR4 receptor with demonstrated activity in blocking CXCL12 binding and inhibiting HIV-1 entry. When compared to other peptide inhibitors like the T-140 series and the small molecule inhibitor AMD3100 (Plerixafor), it exhibits a lower potency in terms of its inhibitory concentrations. AMD3100, in particular, shows significantly higher potency with IC_50_ values in the nanomolar range.
The choice of an optimal CXCR4 inhibitor will depend on the specific therapeutic application, considering factors such as potency, specificity, pharmacokinetic properties, and potential off-target effects. The data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance CXCR4-targeted therapies. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative assessment of these promising inhibitors.
References
- 1. Comparison of (18)F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gw2580.com [gw2580.com]
- 5. Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Determinants for Sensitivity of Human Immunodeficiency Virus Coreceptor CXCR4 to the Bicyclam AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Biological Characterizations of Novel High-Affinity Fluorescent Probes with Overlapped and Distinctive Binding Regions on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-binding induced inhibition of chemokine CXCL12 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. portlandpress.com [portlandpress.com]
- 13. The therapeutic potential of CXCR4 antagonists in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of ALX40-4C for the CXCR4 Receptor
This guide provides a detailed comparison of ALX40-4C, a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), with other known CXCR4 antagonists. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ALX40-4C's performance and specificity.
Introduction to CXCR4 and its Antagonists
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in various physiological and pathological processes, including immune responses, hematopoiesis, and cancer metastasis.[1][2] Consequently, CXCR4 has emerged as a significant therapeutic target. A variety of antagonists have been developed to block the CXCL12/CXCR4 signaling axis, with applications ranging from HIV-1 infection treatment to cancer therapy.[1][3] ALX40-4C is one such antagonist, and this guide aims to validate its specificity for CXCR4 by comparing its binding affinity and functional inhibition with those of other well-characterized antagonists.
Comparative Analysis of CXCR4 Antagonist Specificity
The specificity of a CXCR4 antagonist is primarily determined by its binding affinity for the receptor and its ability to inhibit downstream signaling pathways. The following tables summarize the quantitative data for ALX40-4C and a selection of other CXCR4 antagonists.
Table 1: Binding Affinity of Various Antagonists to CXCR4
This table presents the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values, which represent the concentration of the antagonist required to inhibit 50% of the radiolabeled ligand binding to CXCR4. Lower values indicate higher binding affinity.
| Antagonist | Type | IC50 / Ki (nM) for CXCR4 | Off-Target Activity |
| ALX40-4C | Peptide | 1000 (Ki)[4][5] | APJ Receptor (IC50 = 2900 nM)[4][5] |
| AMD3100 (Plerixafor) | Small Molecule | 319.6 ± 37.3[6] | - |
| T140 | Peptide | 2.5[7] | - |
| LY2510924 | Cyclic Peptide | 0.079[8][9] | - |
| IT1t | Small Molecule | 2.1 - 8.0[10][11][12][13] | - |
| AMD11070 (Mavorixafor) | Small Molecule | 12.5 - 15.6[6][14][15][16] | - |
| CVX15 | Cyclic Peptide | 7.8 ± 2.2[6] | - |
Table 2: Functional Inhibition of CXCR4 Signaling
This table showcases the potency of each antagonist in inhibiting key functions mediated by CXCR4 signaling, such as calcium mobilization and cell migration (chemotaxis).
| Antagonist | Calcium Mobilization IC50 (nM) | Chemotaxis Inhibition IC50 (nM) |
| ALX40-4C | ~20[17] | Not explicitly found |
| AMD3100 (Plerixafor) | 572 ± 190[18] | 51 ± 17[18] |
| IT1t | 23.1[10][11] | Not explicitly found |
| AMD11070 (Mavorixafor) | 9.0 ± 2.0[14] | 19.0 ± 4.0[14] |
| LY2510924 | Not explicitly found | 0.26[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
-
Cell Culture: Use a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.
-
Membrane Preparation: Homogenize cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled CXCR4 ligand (e.g., [125I]SDF-1α), and varying concentrations of the unlabeled antagonist (e.g., ALX40-4C or other comparators).[13]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[13]
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[13]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the activation of CXCR4 by its ligand, CXCL12.
-
Cell Preparation: Seed CXCR4-expressing cells (e.g., U87.CD4.CXCR4) into a 96-well black-walled, clear-bottom plate and culture overnight.[19]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for approximately 45-60 minutes at 37°C.[11]
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the CXCR4 antagonist for about 10 minutes.[19]
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Simultaneously add a fixed concentration of the CXCR4 agonist CXCL12 to all wells and measure the fluorescence intensity over time.[19]
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of calcium mobilization.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant, in this case, CXCL12.
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in a serum-free medium.[9]
-
Assay Setup: Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size). In the lower chamber, add a medium containing a specific concentration of CXCL12 as the chemoattractant. In the upper chamber (the insert), add the cell suspension pre-incubated with varying concentrations of the CXCR4 antagonist.[9]
-
Incubation: Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow cell migration.
-
Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a dye (e.g., crystal violet) or quantify them using a cell counter or flow cytometer.[9]
-
Data Analysis: Determine the number of migrated cells for each antagonist concentration. Plot the percentage of migration inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.
Visualizing Key Concepts
The following diagrams illustrate the CXCR4 signaling pathway, a typical experimental workflow for validating antagonist specificity, and the logical framework for interpreting the experimental data.
Caption: CXCR4 Signaling Pathway.
Caption: Experimental Workflow.
Caption: Specificity Assessment Logic.
Conclusion
The data presented in this guide indicate that while ALX40-4C does inhibit SDF-1 binding to CXCR4, its affinity (Ki of 1 µM) is notably lower than that of several other well-established CXCR4 antagonists, such as LY2510924 and T140, which exhibit nanomolar affinities.[4][5][7][8][9] Furthermore, ALX40-4C demonstrates off-target activity by acting as an antagonist for the APJ receptor with an IC50 of 2.9 µM.[4][5] In functional assays, ALX40-4C inhibits CXCL12-mediated calcium mobilization with an IC50 of approximately 20 nM, demonstrating functional antagonism.[17]
In comparison, antagonists like LY2510924 and AMD11070 show very high potency in both binding and functional assays, with IC50 values in the low nanomolar or even sub-nanomolar range, and have demonstrated high selectivity for CXCR4.[8][9][14]
Therefore, while ALX40-4C is a functional antagonist of CXCR4, its specificity is compromised by its lower affinity compared to other available antagonists and its documented off-target effects on the APJ receptor. For research applications requiring high specificity and potency, alternative antagonists such as LY2510924, T140, or AMD11070 may be more suitable. This comparative analysis provides a foundation for researchers to make informed decisions when selecting a CXCR4 antagonist for their specific experimental needs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. agilent.com [agilent.com]
- 14. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. B Cell Chemotaxis, Migration, and Adhesion - Creative BioMart [creativebiomart.net]
- 16. abcam.com [abcam.com]
- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 19. corning.com [corning.com]
ALX 40-4C: A Comparative Analysis of Chemokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemokine receptor antagonist ALX 40-4C's interaction with its primary target, CXCR4, and its cross-reactivity with other chemokine and related G protein-coupled receptors. The information is supported by experimental data and detailed protocols to assist in the evaluation of this compound for research and drug development purposes.
Summary of this compound Receptor Interaction
This compound is a potent and specific antagonist of the chemokine receptor CXCR4, a critical co-receptor for T-tropic HIV-1 entry into host cells.[1][2] While exhibiting high affinity for CXCR4, this compound has also been shown to interact with the APJ receptor (apelin receptor). Limited publicly available data exists for its cross-reactivity across a broader panel of chemokine receptors. This guide consolidates the available quantitative data on its binding and functional inhibition properties.
Quantitative Analysis of Receptor Binding and Inhibition
The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various receptors. This data is compiled from in vitro binding and functional assays.
| Receptor | Ligand | Assay Type | Parameter | Value | Reference |
| CXCR4 | SDF-1 (CXCL12) | Radioligand Binding Assay | Ki | 1 µM | [3] |
| CXCR4 | SDF-1 (CXCL12) | Calcium Mobilization Assay | IC50 | ~20 nM | [1] |
| CXCR2 | GROα (CXCL1) | Radioligand Binding Assay | % Inhibition @ 30 µM this compound | ~28.5% | [1] |
| APJ Receptor | Apelin-13 | Radioligand Binding Assay | IC50 | 2.9 µM | [3] |
Note: The significant difference in potency for CXCR4 between the binding assay (Ki of 1 µM) and the functional calcium mobilization assay (IC50 of ~20 nM) may be attributed to differences in experimental conditions, cell types used, and the nature of the assay (direct binding vs. functional downstream signaling).
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (for CXCR4 and CXCR2)
This protocol is adapted from the methodology described by Doranz et al. (2001).[1]
-
Cell Culture and Transfection: 293T cells are transiently transfected with plasmids expressing either human CXCR4 or CXCR2.
-
Cell Preparation: Twenty-four hours post-transfection, cells are harvested and washed.
-
Binding Reaction:
-
For CXCR4 , cells are incubated with a constant concentration of radiolabeled SDF-1 (e.g., ¹²⁵I-SDF-1) and increasing concentrations of this compound in a binding buffer.
-
For CXCR2 , cells are incubated with a constant concentration of radiolabeled GROα (e.g., ¹²⁵I-GROα) and increasing concentrations of this compound.
-
-
Incubation: The reaction mixture is incubated at room temperature to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, separating the cells with bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) or the percentage of inhibition is determined by non-linear regression analysis.
Calcium Mobilization Assay (for CXCR4)
This protocol is a generalized representation based on common practices for measuring G protein-coupled receptor activation.
-
Cell Preparation: A suitable cell line endogenously expressing CXCR4 or a transfected cell line (e.g., CHO-K1 or HEK293) is seeded into a 96-well or 384-well black-walled, clear-bottom plate and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a loading buffer for a specified time at 37°C.
-
Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Ligand Stimulation: The plate is placed in a fluorescence plate reader with automated injection capabilities. A solution of the CXCR4 agonist, SDF-1 (CXCL12), is injected into each well to a final concentration known to elicit a robust response.
-
Signal Detection: The fluorescence intensity is measured kinetically, immediately before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The response in the presence of the antagonist is normalized to the response in the absence of the antagonist (100% activation) and the basal fluorescence (0% activation). The IC50 value, the concentration of antagonist that inhibits 50% of the agonist-induced response, is calculated using a sigmoidal dose-response curve fit.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflow for assessing antagonist activity and the signaling pathway of CXCR4 inhibition by this compound.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Calcium Mobilization Assay.
Caption: CXCR4 Signaling and Inhibition by this compound.
Conclusion
This compound is a well-characterized antagonist of the CXCR4 receptor, demonstrating potent inhibition of its signaling pathways. While it also interacts with the APJ receptor, its activity against other chemokine receptors, such as CXCR2, appears to be significantly weaker. The lack of comprehensive public data on its cross-reactivity with a wider panel of chemokine receptors highlights an area for further investigation. The provided experimental protocols and workflows serve as a foundation for researchers to independently assess the selectivity and functional effects of this compound in their specific experimental systems.
References
ALX40-4C vs. SDF-1: A Comparative Analysis of CXCR4 Internalization
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the effects of the synthetic CXCR4 antagonist, ALX40-4C, and the natural chemokine ligand, Stromal Cell-Derived Factor-1 (SDF-1), on the internalization of the CXCR4 receptor. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in various physiological processes, including immune response, hematopoiesis, and embryonic development. Its dysregulation is implicated in numerous diseases, such as cancer metastasis and HIV-1 infection. The internalization of CXCR4 is a key regulatory mechanism that modulates its signaling and surface expression. This guide focuses on the differential effects of ALX40-4C, a competitive antagonist, and SDF-1 (also known as CXCL12), the endogenous agonist, on this critical process.
Quantitative Comparison of CXCR4 Internalization
Experimental evidence demonstrates a stark contrast in the ability of ALX40-4C and SDF-1 to induce the internalization of the CXCR4 receptor. While SDF-1 robustly promotes receptor endocytosis, ALX40-4C does not.
| Treatment[1] | Cell Type[1] | Duration[1] | CXCR4 Internalization (% loss of surface expression)[1] |
| Untreated Control | Cos-1 cells expressing CXCR4-HA | 60 min | 0% |
| SDF-1 | Cos-1 cells expressing CXCR4-HA | 60 min | ~50% |
| ALX40-4C | Cos-1 cells expressing CXCR4-HA | 60 min | ~0% |
| PMA (Phorbol Ester) | Cos-1 cells expressing CXCR4-HA | 60 min | ~60% |
Data summarized from Doranz BJ, et al. (2001). Safe use of the CXCR4 inhibitor ALX40-4C in humans. AIDS Research and Human Retroviruses.[1]
Experimental Protocols
The following is a detailed methodology for a flow cytometry-based CXCR4 internalization assay, adapted from established protocols, to compare the effects of ALX40-4C and SDF-1.
Objective: To quantify the change in cell surface CXCR4 expression following treatment with ALX40-4C or SDF-1.
Materials:
-
Cells expressing CXCR4 (e.g., Cos-1 cells transfected with HA-tagged CXCR4, or a cell line endogenously expressing CXCR4).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fetal Bovine Serum (FBS).
-
ALX40-4C.
-
SDF-1 (CXCL12).
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for internalization.
-
Primary antibody against an extracellular epitope of CXCR4 (e.g., anti-HA antibody for HA-tagged CXCR4).
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture CXCR4-expressing cells in appropriate complete medium until they reach 80-90% confluency.
-
Cell Harvest: Gently detach cells from the culture vessel using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS containing 1% FBS by centrifugation at 300 x g for 5 minutes at 4°C.
-
Cell Plating: Resuspend the cells in culture medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Treatment:
-
Add SDF-1 to the designated wells to a final concentration of 100 nM.
-
Add ALX40-4C to the designated wells to a final concentration of 10 µM.
-
Add PMA to the positive control wells to a final concentration of 100 nM.
-
Leave one set of wells untreated as a negative control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60 minutes to allow for receptor internalization.
-
Staining:
-
Wash the cells twice with cold PBS + 1% FBS.
-
Resuspend the cells in 100 µL of cold PBS + 1% FBS containing the primary anti-CXCR4 antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold PBS + 1% FBS.
-
Resuspend the cells in 100 µL of cold PBS + 1% FBS containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Final Wash and Resuspension: Wash the cells twice with cold PBS + 1% FBS and resuspend them in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population in each treatment group.
-
Data Analysis: The percentage of CXCR4 internalization is calculated as the percentage decrease in the mean fluorescence intensity (MFI) of the treated cells compared to the untreated control cells.
-
% Internalization = [1 - (MFI of treated cells / MFI of untreated cells)] x 100
-
Signaling Pathways and Mechanisms of Action
The differential effects of SDF-1 and ALX40-4C on CXCR4 internalization are a direct consequence of their distinct mechanisms of interaction with the receptor.
SDF-1-Induced CXCR4 Internalization:
SDF-1 is the natural agonist for CXCR4. Its binding initiates a cascade of intracellular signaling events that lead to receptor internalization. This process is crucial for desensitization and signal termination. The key steps are:
-
Agonist Binding: SDF-1 binds to CXCR4, inducing a conformational change in the receptor.
-
G-Protein Coupling and Dissociation: The activated receptor couples to intracellular heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.
-
GRK Phosphorylation: G-protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular C-terminal tail.[2][3]
-
β-Arrestin Recruitment: The phosphorylated C-terminus serves as a docking site for β-arrestin proteins.[2][3]
-
Clathrin-Mediated Endocytosis: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, leading to the formation of clathrin-coated pits and subsequent internalization of the receptor-ligand complex into endosomes.
Caption: SDF-1 induced CXCR4 internalization pathway.
ALX40-4C's Mechanism of Action:
ALX40-4C is a small peptide antagonist of CXCR4.[4] It functions by competitively binding to the receptor, thereby preventing the binding of SDF-1 and subsequent receptor activation.[4] Crucially, the binding of ALX40-4C alone does not induce the conformational changes necessary to trigger G-protein coupling, GRK-mediated phosphorylation, and β-arrestin recruitment. As a result, the downstream cascade leading to internalization is not initiated, and the receptor remains on the cell surface.
Caption: ALX40-4C interaction with CXCR4.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of ALX 40-4C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of ALX 40-4C, a small peptide inhibitor of the chemokine receptor CXCR4. While specific institutional protocols may vary, the following information outlines the core principles and practices for managing this compound as chemical waste.
Understanding the Chemical Profile of this compound
This compound is a research chemical, and its disposal should be approached with the understanding that it is a biologically active peptide.[1][2][3][4] Key characteristics to consider for disposal are its solid form and its cytotoxic potential, with a 50% cytotoxic concentration (CC50) reported at 21 μg/mL.[3][4]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C56H113N37O10[4] |
| Molecular Weight | 1464.7 g/mol [4] |
| Appearance | Solid[5] |
| Solubility | Water soluble |
| Purity | Typically ≥98%[5] |
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound, as with most laboratory chemicals, is to treat it as hazardous waste unless explicitly determined otherwise by a qualified safety officer.[6][7] Under no circumstances should this compound be disposed of down the sink or in regular trash.[6][8] Evaporation of chemical waste is also a forbidden disposal method.[6][9]
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the safe disposal of this compound waste. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, lined container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible liquid waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.[10] It is best practice to maintain separate waste containers for different classes of chemicals.[10]
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[9]
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[6][10]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][10] The SAA should be inspected weekly for any signs of leakage.[10]
3. Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste.
-
For a container to be considered "empty," all possible material must be removed.
-
If the container held what is classified as an "acutely hazardous waste," it must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be disposed of as regular trash after defacing the label and removing the cap.[6]
4. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a specified period (often up to one year for partially filled containers in an SAA), a waste pickup must be requested from your institution's EH&S department.[6][10]
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
Signaling Pathway for Safe Chemical Handling
The principles of safe chemical handling and disposal are interconnected, forming a continuous cycle of risk assessment and mitigation. The following diagram represents the logical relationship between these principles.
Caption: A diagram showing the logical flow of safe chemical handling, from planning to disposal.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.com [molnova.com]
- 5. This compound Trifluoroacetate | CymitQuimica [cymitquimica.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for ALX 40-4C
For Immediate Implementation: Researchers, scientists, and drug development professionals handling ALX 40-4C, a potent CXCR4 antagonist, must adhere to stringent safety protocols due to the compound's potential biological activity and the current lack of comprehensive hazard data. This guide provides essential, immediate safety and logistical information, including operational procedures and disposal plans, to ensure the safe handling of this research chemical.
Summary of Key Safety Data
While specific GHS hazard classifications for this compound are not currently available, its biological potency necessitates a cautious approach. The following table summarizes known properties and conservative safety recommendations.
| Parameter | Value/Recommendation | Source/Rationale |
| Chemical Identity | This compound | Small peptide inhibitor of the chemokine receptor CXCR4 |
| CAS Number | 143413-49-4 | - |
| Molecular Formula | C₅₆H₁₁₃N₃₇O₁₀ | - |
| Molecular Weight | 1464.74 g/mol | - |
| Physical Form | Lyophilized powder | - |
| Known Biological Activity | Potent CXCR4 antagonist, inhibits SDF-1 binding. 50% cytotoxic concentration (CC50) of 21 μg/mL.[1][2][3][4] | Due to its potent biological activity, it should be handled as a potentially hazardous compound. |
| Recommended PPE | See "Personal Protective Equipment (PPE)" section below | General precaution for handling potent, uncharacterized research compounds. |
| Storage | Store lyophilized at -20°C.[5] | To ensure maximum stability. |
Personal Protective Equipment (PPE)
Given the absence of a complete safety data sheet, a conservative approach to PPE is mandatory. The following PPE must be worn at all times when handling this compound in its powdered form or in solution:
-
Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be used in addition to goggles when handling larger quantities or if there is a significant risk of splashing.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and personal clothing.
-
Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood or other ventilated enclosure, a properly fitted N95 or higher-rated respirator is required to prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
1. Preparation and Weighing:
-
All handling of the lyophilized powder must be conducted in a certified chemical fume hood or a powder containment hood.
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation, which can affect the stability of the compound.
-
Carefully open the vial and quickly weigh the desired amount of powder using a calibrated analytical balance.
-
Minimize the creation of dust.
-
Immediately and securely reseal the vial after weighing.
2. Dissolution:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Use a sterile, appropriate solvent as determined by your experimental protocol. For peptides, sterile water or a suitable buffer is often used.
-
Gently agitate the vial to dissolve the compound. Sonication may be used if necessary, but avoid excessive heating.
-
Ensure the vial is tightly capped during dissolution to prevent aerosol generation.
3. Experimental Use:
-
All procedures involving this compound solutions should be performed in a chemical fume hood.
-
Use appropriate precision dispensing tools (e.g., calibrated micropipettes) to handle solutions.
-
Avoid direct contact with skin, eyes, and clothing.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
4. Spill Response:
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.
-
-
Small Spills (Powder):
-
DO NOT sweep up the powder, as this can generate dust.
-
Gently cover the spill with a damp paper towel to avoid creating airborne dust.
-
Wearing appropriate PPE, carefully wipe up the material and place it in a sealed, labeled waste container.
-
Decontaminate the area as described above.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for large chemical spills.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
